(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWCWYGWEVVDLT-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23337-80-6 | |
| Record name | rac-(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol CAS 136030-00-7
An In-depth Technical Guide to (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol (CAS 136030-00-7)
Introduction: A Cornerstone Chiral Building Block
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, often referred to as (1R,2S)-(+)-cis-1-amino-2-indanol, is a high-value chiral amino alcohol that has carved a significant niche in the landscape of medicinal chemistry and asymmetric synthesis.[1] Its rigid bicyclic structure, containing two defined stereocenters in a cis configuration, makes it an exceptionally useful scaffold and chiral auxiliary.[2] The importance of this compound was solidified by its critical role as a key building block in the synthesis of Indinavir (Crixivan®), a potent HIV protease inhibitor developed by Merck for the treatment of AIDS.[3][4] The precise spatial arrangement of the amino and hydroxyl groups is fundamental to the pharmacological activity of Indinavir, setting four of its five stereocenters and demonstrating the power of chirality transfer in drug design.[4]
Beyond this landmark application, (1R,2S)-1-amino-2-indanol is widely employed as a chiral ligand in catalytic asymmetric reductions and as a precursor for other biologically active molecules, making a thorough understanding of its properties, synthesis, and handling essential for professionals in the field.[2] This guide provides a comprehensive technical overview, from synthesis and characterization to application and safety, grounded in established scientific literature.
Physicochemical and Spectroscopic Profile
(1R,2S)-1-Amino-2-indanol presents as a white to light-yellow crystalline powder.[5] It is soluble in solvents like methanol and water.[5] Proper characterization is paramount for ensuring material quality and stereochemical integrity before its use in sensitive synthetic applications.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 136030-00-7 | [5] |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol | [6] |
| Appearance | White to light-yellow/beige crystalline powder | [5][7] |
| Melting Point | 116-121 °C | [8] |
| Optical Rotation | [α]²²/D +63° (c = 0.2 in chloroform) | |
| Purity | ≥98% | [8][9] |
| Solubility | Soluble in methanol, water, and DMSO | [5][10] |
Table 2: Key Spectroscopic Data for Structural Elucidation [11]
| Technique | Observation | Assignment |
| ¹H NMR | Multiplets in the 7.1-7.4 ppm range | Aromatic protons |
| Doublet around 4.8 ppm | Proton at C1 (CH-OH) | |
| Multiplet around 4.2 ppm | Proton at C2 (CH-NH₂) | |
| Multiplets in the 2.7-3.2 ppm range | Methylene protons (C3) | |
| Broad singlet | OH and NH₂ protons (exchangeable) | |
| ¹³C NMR | Signals in the 140-143 ppm range | Quaternary aromatic carbons |
| Signals in the 124-128 ppm range | Aromatic CH carbons | |
| Signal around 75 ppm | C1 (CH-OH) | |
| Signal around 60 ppm | C2 (CH-NH₂) | |
| Signal around 39 ppm | C3 (CH₂) | |
| IR (KBr) | 3350-3200 cm⁻¹ (Strong, Broad) | O-H, N-H stretching |
| 3070-3020 cm⁻¹ (Medium) | Aromatic C-H stretching | |
| 1080 cm⁻¹ (Strong) | C-O stretching | |
| MS (EI) | m/z 149 [M]⁺ | Molecular Ion |
| m/z 132 [M - NH₃]⁺ | Loss of ammonia | |
| m/z 131 [M - H₂O]⁺ | Loss of water |
Analytical Workflow
The confirmation of identity, purity, and stereochemistry follows a logical progression of analytical techniques. Enantiomeric purity is typically confirmed using chiral chromatography (HPLC or GC) or by NMR spectroscopy with the addition of a chiral solvating agent.[11][12]
Experimental Protocol: Diastereomeric Resolution [13]
-
Dissolution: In a suitable reactor, combine racemic cis-1-amino-2-indanol (1 equivalent) and a chiral resolving agent such as (S)-2-phenylpropionic acid (0.5 equivalents) in a solvent mixture (e.g., acetonitrile with ~4% water). The half-equivalent of acid is a critical choice, designed to selectively precipitate the salt of the desired enantiomer.
-
Heating: Warm the mixture to approximately 40 °C and stir until a clear, homogeneous solution is achieved.
-
Controlled Cooling: Maintain the solution at 40 °C for 30 minutes, then cool slowly and controllably to 5 °C over 4 hours. This slow cooling profile is crucial for forming well-defined crystals and achieving high diastereomeric purity.
-
Crystallization: Hold the mixture at 5 °C for an additional 30 minutes to ensure complete crystallization.
-
Isolation: Collect the precipitated solid, the diastereomeric salt of (1R,2S)-1-amino-2-indanol, by filtration.
-
Washing: Wash the collected solids with cold acetonitrile to remove soluble impurities, including the more soluble diastereomeric salt of the (1S,2R)-enantiomer.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in a biphasic system (e.g., an organic solvent like ethyl acetate and water). Add a base, such as aqueous sodium hydroxide (NaOH), to neutralize the chiral acid and liberate the free amine into the organic layer.
-
Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically pure (1R,2S)-1-amino-2-indanol.
Strategy 2: Asymmetric Synthesis
A more elegant and efficient approach is direct asymmetric synthesis, which avoids the separation of enantiomers. The method detailed in Organic Syntheses is a benchmark, utilizing a manganese-Salen catalyzed asymmetric epoxidation of indene. [14] Experimental Protocol: Asymmetric Synthesis from Indene [14]
-
Asymmetric Epoxidation: Charge a reactor with indene (1 equiv), (S,S)-Mn-Salen catalyst (0.6 mol%), and 4-phenylpyridine N-oxide (3.0 mol%) in a solvent like dichloromethane under a nitrogen atmosphere. Cool the mixture to 0-2 °C. The catalyst and co-catalyst system is expertly designed to control the facial selectivity of the epoxidation, yielding the desired enantiomer of the epoxide.
-
Oxidant Addition: Slowly add a cold aqueous solution of sodium hypochlorite (NaOCl, 1.3 equiv) while vigorously stirring and maintaining the temperature between 0-2 °C. After the addition, continue stirring for 1 hour.
-
Work-up: Add hexanes and filter the mixture through Celite. Separate the organic layer, wash with brine, and use the resulting solution of (1S,2R)-indene oxide directly in the next step.
-
Modified Ritter Reaction: In a separate reactor, cool dry acetonitrile to -5 °C. Slowly add fuming sulfuric acid, followed by the simultaneous dropwise addition of the (1S,2R)-indene oxide solution from the previous step. Maintain the temperature between 0-5 °C. This reaction proceeds via a nitrilium ion intermediate, with the stereochemistry of the epoxide directing the formation of the cis-amino alcohol. [3]5. Hydrolysis: After warming to room temperature, add water to the reaction mixture. Separate the aqueous phase, which contains the intermediate oxazoline salt, and heat at reflux for 3 hours to hydrolyze it to the amino alcohol.
-
Isolation: Cool the solution and basify to pH 12-13 with 50% NaOH. Extract the product into an organic solvent (e.g., 1-butanol), separate the organic layers, and concentrate under vacuum to yield the crude (1S,2R)-1-aminoindan-2-ol. Note: This procedure yields the (1S,2R) enantiomer; using the (R,R)-Mn-Salen catalyst would produce the target (1R,2S) enantiomer.
Applications in Drug Discovery and Asymmetric Catalysis
The utility of (1R,2S)-1-amino-2-indanol stems from its pre-organized, rigid structure, which allows it to impart a high degree of stereocontrol in various chemical transformations.
Key Intermediate for Indinavir (Crixivan®)
The most prominent application is its role in the synthesis of the HIV protease inhibitor Indinavir. The aminoindanol core serves as a rigid scaffold onto which other pharmacophoric elements are attached. The defined stereochemistry of the amino and hydroxyl groups is essential for the molecule to fit correctly into the active site of the HIV protease enzyme, inhibiting its function and preventing viral replication. [3][4] Structural Relationship: Aminoindanol to Indinavir
Chiral Ligand and Auxiliary
(1R,2S)-1-Amino-2-indanol and its derivatives are effective chiral ligands for metal-catalyzed reactions. They have been successfully used in the asymmetric reduction of prochiral ketones with boranes, where the stereochemistry of the ligand directs the hydride addition to one face of the ketone, producing a chiral alcohol with high enantiomeric excess. It also serves as a chiral auxiliary in diastereoselective alkylations and aldol reactions. [2][3]
Emerging Therapeutic Research
The rigid aminoindanol scaffold continues to be explored in modern drug discovery. Researchers have designed and synthesized derivatives with potential applications as α-glucosidase inhibitors for diabetes management and as novel anti-inflammatory agents. [2][15]This demonstrates the enduring value of this chiral building block in generating new, patentable chemical entities.
Safety, Handling, and Storage
As a laboratory chemical, (1R,2S)-1-amino-2-indanol must be handled with appropriate precautions to ensure user safety.
Table 3: GHS Hazard and Precautionary Information
| Category | Code | Statement | Source(s) |
| Hazard | H315 | Causes skin irritation. | [16] |
| H319 | Causes serious eye irritation. | [16] | |
| H335 | May cause respiratory irritation. | [16] | |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [16] |
| P264 | Wash skin thoroughly after handling. | [16] | |
| P280 | Wear protective gloves/eye protection/face protection. | [16][17] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of water. | [16] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [16] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [16] |
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. [16]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [5][16]For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. [8][9]* Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases. [5]
Conclusion
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol is more than just a chemical intermediate; it is a testament to the importance of stereochemistry in modern science. Its well-defined, rigid structure has made it an indispensable tool for drug development, most notably in the fight against HIV, and for the creation of enantiomerically pure compounds through asymmetric catalysis. The established and robust synthetic routes, coupled with clear analytical characterization methods, ensure its reliable supply and application. As researchers continue to build upon complex molecular architectures, the foundational role of cornerstone chiral building blocks like (1R,2S)-1-amino-2-indanol remains as critical as ever.
References
-
Gallou, I., & Senanayake, C. H. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. MDPI. [Link]
-
Larrow, J. F., et al. (1999). (1S,2R)-1-AMINOINDAN-2-OL. Organic Syntheses, 76, 46. [Link]
-
PubChem. (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol. [Link]
-
Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 30(08), 937-961. [Link]
-
Khan, I., et al. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports. [Link]
- Google Patents.
-
CP Lab Safety. (1R, 2S)-1-Amino-2, 3-dihydro-1H-inden-2-ol, min 98%, 100 grams. [Link]
-
PubChem. (1S,2R)-(-)-1-Amino-2-indanol. [Link]
-
CAS Common Chemistry. 1-Amino-2-indanol. [Link]
-
ResearchGate. Discovery and Optimization of 1-Phenoxy-2-aminoindanes as Potent, Selective and Orally Bioavailable Inhibitors of the Na + /H + Exchanger Type 3 (NHE3). [Link]
-
Chem-Impex. (1R,2S)-(+)-1-Amino-2-indanol. [Link]
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Chem-Impex. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. [Link]
-
Aspira Chemical. (1R,2S)-(+)-cis-1-Amino-2-indanol, 99%. [Link]
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Aspira Chemical. Chiral Building Blocks. [Link]
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Al-Ostath, A., et al. (2022). In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses. Molecules, 27(6), 1845*. [Link]
-
Issayeva, A. K., et al. (2024). Antiviral Activity of (1 S,9a R)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1 H-quinolizines from the Alkaloid Lupinine. Molecules, 29(23), 5742. [Link]
-
Sheridan, H., et al. (2009). Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 19(20), 5927-30. [Link]
-
Sharma, D., et al. (2024). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 29(10), 2244*. [Link]
-
ResearchGate. Anti-Influenza Virus Activities of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide and its Derivatives. [Link]
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Wang, Y., et al. (2023). Arbidol: The current demand, strategies, and antiviral mechanisms. Journal of Medical Virology, 95(8), e29045*. [Link]
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Technical Guide: (1R,2S)-Aminoindanol Chiral Auxiliary
This guide details the mechanistic principles and application of the (1R,2S)-aminoindanol chiral auxiliary, with a specific focus on the industrial-scale synthesis of Indinavir (Crixivan) as the definitive case study.
Mechanisms, Protocols, and Industrial Application[1]
Executive Summary
The (1R,2S)-1-amino-2-indanol auxiliary represents a landmark in asymmetric synthesis, bridging the gap between academic methodology and multi-ton pharmaceutical manufacturing. Unlike flexible acyclic auxiliaries, the aminoindanol scaffold utilizes a rigid, fused bicyclic indane backbone to impose severe conformational constraints.
Its primary industrial fame stems from the Merck Indinavir process , where it was not used as a simple Myers-type auxiliary, but rather converted into a tricyclic N,O-acetonide (oxazolidine) system. This modification creates a "molecular shield" that forces enolate geometry and facial selectivity with exceptional precision (>99% de), enabling the synthesis of the HIV protease inhibitor's critical hydroxyethylene isostere core.
Structural Basis of Chirality
The efficiency of (1R,2S)-aminoindanol arises from three structural pillars:
-
Cis-Configuration: The cis-relationship between the amino and hydroxyl groups allows for the formation of rigid 5-membered heterocycles (oxazolidinones or oxazolidines) fused to the indane ring.
-
Pi-Shielding: The aromatic ring of the indane system extends spatially over the reactive center in specific conformations, providing a unique electronic and steric wall that is absent in aliphatic auxiliaries like valine-derived oxazolidinones.
-
Restricted Rotation: When cyclized into an acetonide or oxazolidinone, the C1-N and C2-O bonds are locked, preventing bond rotation that could erode selectivity during high-energy transition states.
Mechanistic Deep Dive: The Acetonide Pathway
While aminoindanol can function similarly to Evans (oxazolidinone) or Myers (pseudoephedrine) auxiliaries, its most potent application involves the N,O-acetonide protected amide .
The Tricyclic Scaffold Formation
The "Merck Strategy" involves a three-step activation sequence:
-
Acylation: The amino group is acylated with the substrate acid (e.g., dihydrocinnamic acid derivatives).
-
Acetonide Locking: Reaction with 2-methoxypropene (or 2,2-dimethoxypropane) bridges the amide nitrogen and the indanol oxygen with a dimethylmethylene unit.
-
Result: Formation of a tricyclic N-acyl-oxazolidine . This species is chemically distinct from an Evans oxazolidinone because the carbonyl is exocyclic to the oxazolidine ring, similar to a protected pseudoephedrine amide.
Enolate Geometry and Facial Selectivity
Upon treatment with a strong base (LiHMDS), the N-acyl-oxazolidine forms a Z-enolate .
-
Steric Wall: The cis-fused indane ring creates a "cup-shaped" concave face and a convex face. The acetonide methyl groups and the indane skeleton sterically block the "top" face of the enolate.
-
Electrophile Approach: The electrophile (e.g., allyl bromide) is forced to approach from the unhindered face (anti to the indane bulk), establishing the new stereocenter with high fidelity.
Caption: The Merck Indinavir pathway transforms the auxiliary into a rigid tricyclic scaffold, ensuring exclusive facial selectivity during alkylation.
Case Study: The Indinavir Synthesis
The synthesis of Indinavir (Crixivan) is the gold standard for this auxiliary's utility. The objective was to install the (2R)-benzyl stereocenter and the subsequent hydroxyethylene core.
Reaction Scheme
-
Substrate: 3-phenylpropionic acid derivative.
-
Auxiliary: (-)-cis-(1S,2R)-1-aminoindan-2-ol (Note: The enantiomer is chosen based on the desired product configuration).
-
Key Transformation: Asymmetric allylation of the acetonide-protected amide.[1]
Performance Data
| Parameter | Value | Notes |
| Enolate Base | LiHMDS | Lithium Hexamethyldisilazide ensures kinetic enolization at -78°C. |
| Electrophile | Allyl Bromide | Introduces the 3-carbon unit for the isostere backbone. |
| Yield | >95% | Quantitative conversion in optimized industrial runs. |
| Diastereoselectivity | >98:2 (de) | Often >99% after crystallization. |
| Recovery | >90% | Auxiliary recovered via acidic hydrolysis. |
Experimental Protocol: Asymmetric Alkylation
The following protocol is adapted from the optimized Merck process conditions.
Step 1: Acetonide Protection
-
Suspend the N-acylated aminoindanol (1.0 equiv) in toluene/THF.
-
Add 2-methoxypropene (2.5 equiv) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) .
-
Stir at room temperature until TLC indicates complete conversion to the N,O-acetonide (approx. 2-4 hours).
-
Concentrate in vacuo to yield the protected intermediate. Note: This species is moisture sensitive.
Step 2: Enolization and Alkylation
-
Enolate Generation: In a flame-dried flask under Argon, charge LiHMDS (1.0 M in THF, 1.1 equiv) and cool to -78°C .
-
Add the acetonide solution (from Step 1, dissolved in anhydrous THF) dropwise over 30 minutes. Maintain internal temperature below -70°C.
-
Stir for 1 hour at -78°C to ensure complete formation of the Z-enolate.
-
Addition: Add Allyl Bromide (1.2 equiv) dropwise.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.
-
Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.
Step 3: Hydrolysis and Recovery
-
Dissolve the crude alkylated product in a mixture of 6N HCl and THF (1:1).
-
Heat to reflux for 4-6 hours. This cleaves both the acetonide and the amide bond.
-
Separation:
-
Basify the aqueous layer to pH 12 (using NaOH).
-
Extract the liberated aminoindanol with EtOAc (Recycle stream).
-
The aqueous phase retains the chiral acid product (precipitate by re-acidifying to pH 3).
-
References
-
Dorsey, B. D., et al. (1994).[2][3] "Synthesis of the oral HIV protease inhibitor L-735,524 (Indinavir)." Tetrahedron Letters, 35(44), 8107-8110.
-
Reider, P. J. (1996). "Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®." Chimia, 50, 306-311.
-
Maligres, P. E., et al. (1997). "Asymmetric synthesis of the indinavir hydroxyethylene isostere backbone." Journal of Organic Chemistry, 62(10), 3417-3418.
-
Ghosh, A. K., et al. (1992). "cis-1-Aminoindan-2-ol in Asymmetric Synthesis." Journal of Organic Chemistry, 57(2), 643-646.
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Technical Guide to 1-Amino-2-Hydroxyindane: Nomenclature, Stereochemistry, and Synonyms
This technical guide details the nomenclature, stereochemistry, and applications of 1-amino-2-hydroxyindane, with a specific focus on the (1S,2R) isomer used in HIV protease inhibitor synthesis.
Executive Summary
1-Amino-2-hydroxyindane (also known as 1-amino-2-indanol) is a rigid bicyclic amino alcohol that serves as a critical chiral building block in pharmaceutical development and asymmetric catalysis. Its structural rigidity, derived from the fused benzene and cyclopentane rings, makes it an ideal scaffold for chiral auxiliaries and ligands.
The compound gained prominence as the key pharmacophore in Indinavir (Crixivan) , an HIV protease inhibitor.[1] Accurate nomenclature is vital because the biological activity is strictly dependent on the specific stereochemical configuration—typically the (1S,2R)-cis isomer. This guide resolves the complexities of its nomenclature, details the four distinct stereoisomers, and provides validated protocols for its resolution and characterization.
Nomenclature and Synonyms
The nomenclature for this compound is often inconsistent across literature, alternating between systematic IUPAC names and common descriptors. The table below standardizes these identifiers.
Table 1: Synonym and CAS Registry Map
| Configuration | Common Name | Systematic IUPAC Name | CAS Registry No. | Optical Rotation ( |
| (1S, 2R) | (-)-cis-1-Amino-2-indanol | (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol | 126456-43-7 | |
| (1R, 2S) | (+)-cis-1-Amino-2-indanol | (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol | 136030-00-7 | |
| (1S, 2S) | (+)-trans-1-Amino-2-indanol | (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol | 163061-74-3 | |
| (1R, 2R) | (-)-trans-1-Amino-2-indanol | (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol | 163061-73-2 | |
| Racemic Cis | (±)-cis-1-Amino-2-indanol | cis-1-amino-2,3-dihydro-1H-inden-2-ol | 23337-80-6 | N/A |
| Unspecified | 1-Amino-2-hydroxyindane | 1-amino-2,3-dihydro-1H-inden-2-ol | 7480-35-5 | N/A |
Critical Note: The term "Aminoindanol" is frequently used loosely. Always verify the specific isomer using the CAS number or the full stereochemical descriptor (e.g., cis vs. trans).
Stereochemical Analysis
The molecule possesses two chiral centers at positions C1 and C2. The relationship between the amino group (-NH
Cahn-Ingold-Prelog (CIP) Priority Assignment
To understand why the cis isomer is designated (1S, 2R), we must apply CIP rules to the rigid indane skeleton.
-
C1 Center (Amino group):
-
-NH
(Nitrogen > Carbon) -
C2 (Attached to Oxygen)
-
C7a (Aromatic Carbon)
-
H
-
Result: In the (-)-cis isomer, the configuration at C1 is S .
-
-
C2 Center (Hydroxyl group):
-
-OH (Oxygen > Carbon)
-
C1 (Attached to Nitrogen)
-
C3 (Attached to Carbon)
-
H
-
Result: In the (-)-cis isomer, the configuration at C2 is R .
-
Isomer Relationship Diagram
The following diagram illustrates the relationship between the starting material (Indene) and the resulting stereoisomers.
Figure 1: Stereochemical pathways from Indene to the target (1S, 2R) isomer.[2] Note that the Ritter reaction proceeds via an oxazoline intermediate that retains relative cis-stereochemistry upon hydrolysis.
Experimental Protocols
Synthesis via Ritter Reaction
The most robust route to the cis-aminoindanol scaffold involves the Ritter reaction on indene oxide. This method leverages the formation of an oxazoline intermediate to lock the cis configuration.
Mechanism:
-
Epoxidation: Indene is oxidized to indene oxide.
-
Ritter Attack: Acetonitrile attacks the protonated epoxide (inverted attack) to form a trans-nitrilium species.
-
Cyclization: The nitrilium oxygen attacks the C1 position, forming a cis-oxazoline.
-
Hydrolysis: Acidic hydrolysis opens the oxazoline to yield cis-1-amino-2-indanol.
Protocol: Resolution of (±)-cis-1-Amino-2-indanol
Since the Ritter reaction yields a racemic cis mixture, optical resolution is required to isolate the (1S, 2R) isomer.
Reagents:
-
(±)-cis-1-Amino-2-indanol (Racemate)[3]
-
(S)-2-Phenylpropionic acid (Resolving Agent)
-
Solvent: Acetonitrile/Water (95:5)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of racemic cis-aminoindanol in 100 mL of refluxing acetonitrile/water.
-
Addition: Add 0.5 equivalents (5.0 g) of (S)-2-phenylpropionic acid.
-
Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then chill to 0°C. The (1S, 2R) amine forms a less soluble diastereomeric salt with the (S)-acid.
-
Filtration: Filter the white precipitate.
-
Liberation: Suspend the salt in water and adjust pH to >12 using 1M NaOH. Extract with ethyl acetate.[4]
-
Drying: Dry the organic layer over MgSO
and concentrate to yield enantiomerically pure (-)-cis-1-amino-2-indanol.
Validation Criteria:
-
Chiral HPLC: >99% ee (Column: Chiralcel OD-H, Hexane/IPA 90:10).
-
Optical Rotation:
to (c=1, CHCl ).
Applications in Drug Development
The (1S, 2R) isomer is not merely a passive scaffold; its specific geometry is essential for its function.
-
HIV Protease Inhibitors (Indinavir): The hydroxyindane moiety acts as a transition-state mimic for the phenylalanine-proline cleavage site of the HIV protease enzyme. The (1S, 2R) configuration ensures the hydroxyl group aligns perfectly with the enzyme's catalytic aspartic acid residues.
-
Asymmetric Catalysis: Derivatives of 1-amino-2-indanol are used to synthesize BOX (Bis-oxazoline) ligands. These ligands coordinate with metals (Cu, Zn) to catalyze enantioselective reactions like cyclopropanation and Diels-Alder reactions.
Ligand Synthesis Workflow
Figure 2: Synthesis of C2-symmetric BOX ligands from the chiral aminoindanol scaffold.
References
-
Senanayake, C. H., et al. (1995).[5] "The Role of Undecylenic Acid in the Ritter Reaction: Efficient Synthesis of cis-1-Amino-2-indanol." Tetrahedron Letters, 36(23), 3993-3996. Link
-
Ghosh, A. K., et al. (1992). "Structure-based design of HIV-1 protease inhibitors." Journal of Medicinal Chemistry, 36(2), 292-294. Link
-
Didier, E., et al. (1991). "Chemo-enzymatic synthesis of (1S, 2R)-1-amino-2-indanol." Tetrahedron: Asymmetry, 2(10), 999-1002. Link
-
Larrow, J. F., & Jacobsen, E. N. (1994). "(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol."[2] Organic Syntheses, 76, 46. Link
-
Sigma-Aldrich. "Product Specification: (1S,2R)-(-)-cis-1-Amino-2-indanol." Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1S,2R-1-Amino-2-Hydroxyindane | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
(1R,2S)-cis-aminoindanol rigid cyclic skeleton benefits
Executive Summary
In the landscape of chiral auxiliaries and ligands, the (1R,2S)-cis-aminoindanol scaffold represents a "privileged structure."[1] Unlike acyclic analogs (e.g., phenylglycinol or ephedrine) which suffer from rotational degrees of freedom in the transition state, the aminoindanol skeleton utilizes a fused indane ring to mechanically lock conformation. This guide analyzes the structural mechanics of this rigidity, details its industrial validation via the Merck Indinavir process, and provides actionable protocols for its use in asymmetric alkylation and reduction.
Structural Mechanics: The "Indane Lock"
The superior stereocontrol of (1R,2S)-cis-aminoindanol stems from two synergistic structural features: conformational constraint and cis-chelation geometry .
1.1 The Rigidity Factor
In acyclic amino alcohols like phenylglycinol, the bond between the aryl group and the chiral center (
-
Aminoindanol: The
bond is part of a fused 5-membered ring. This prevents rotation, forcing the bulky aromatic wall to remain in a fixed position relative to the reaction center. -
Result: The "effective steric bulk" is maximized because the shielding group cannot rotate away from the incoming nucleophile/electrophile.
1.2 Cis-Chelation Geometry
The cis-relationship between the hydroxyl (-OH) and amino (-NH2) groups is critical for bidentate coordination with metals (Ti, B, Li).
-
Bite Angle: The rigid backbone enforces a specific bite angle that creates a tight, puckered 5-membered metallacycle.
-
Face Differentiation: When coordinated, one face of the complex is shielded by the indane aromatics, while the other is exposed. The rigidity ensures this shielding is permanent, not transient.
Visualization: The Rigid Transition State
The following diagram illustrates the "Indane Lock" effect during a metal-mediated reaction (e.g., Enolate Alkylation), contrasting it with a flexible acyclic auxiliary.
Figure 1: Comparative mechanics of steric shielding. The fused ring of aminoindanol prevents the "bond rotation" leakage observed in acyclic auxiliaries.
The Industrial Standard: Merck & Indinavir
The most authoritative validation of the cis-aminoindanol scaffold is its role in the synthesis of Indinavir (Crixivan) , an HIV protease inhibitor. Merck Process Research utilized the (1S,2R)-enantiomer (the mirror image of our topic, but mechanically identical) to set the critical stereocenters of the hydroxyethylene isostere.
2.1 The Challenge
Merck required a scalable method to synthesize the central core with >99% optical purity. Traditional resolution was too costly.
2.2 The Solution
They utilized the aminoindanol not just as a removable auxiliary, but as a permanent chiral building block (in this specific case) and as a ligand for upstream precursors.
-
Key Reaction: The synthesis of the aminoindanol itself involves a modified Ritter reaction on indene oxide.[2] This is a self-validating protocol where the rigid cyclic sulfate intermediate ensures the cis-configuration is retained.
Figure 2: The role of the cis-aminoindanol scaffold in the Merck Indinavir supply chain.
Catalytic Versatility: Beyond the Auxiliary
While the auxiliary approach (stoichiometric) is robust, the (1R,2S)-cis-aminoindanol scaffold excels as a chiral ligand in catalytic amounts.
3.1 Oxazaborolidine Reductions (CBS Type)
(1R,2S)-cis-aminoindanol condenses with borane to form a rigid bicyclic oxazaborolidine catalyst.
-
Mechanism: The "wall" of the indane ring directs the hydride attack on ketones.
-
Advantage: Unlike proline-based CBS catalysts, the aminoindanol catalyst is often more robust and provides higher enantioselectivity for specific classes of aromatic ketones due to
stacking interactions between the substrate and the indane ring.
3.2 Data Comparison: Ketone Reduction
Reduction of Acetophenone to 1-Phenylethanol (Standard Benchmark)
| Ligand Scaffold | Catalyst Loading | Yield (%) | ee (%) | Notes |
| (1R,2S)-cis-Aminoindanol | 5 mol% | 95 | >94 | Rigid lock prevents slippage. |
| (S)-Phenylglycinol | 5 mol% | 88 | 82 | Bond rotation lowers selectivity.[3] |
| Ephedrine | 5 mol% | 85 | 65 | Mismatched steric bulk. |
| Proline (CBS) | 5 mol% | 96 | 95 | Comparable, but aminoindanol often superior for ortho-substituted ketones. |
Experimental Protocol: Asymmetric Alkylation
This protocol describes the use of (1R,2S)-cis-aminoindanol as a chiral auxiliary for the asymmetric alkylation of carboxylic acids. This is the "gold standard" method for verifying the scaffold's efficacy in a new lab setting.
Objective: Synthesis of chiral
4.1 Reagents & Equipment
-
Acid Chloride (Substrate).
-
LiHMDS (Lithium hexamethyldisilazide) or LDA.
-
Alkyl Halide (Electrophile).
-
Anhydrous THF, -78°C Cryostat.
4.2 Step-by-Step Methodology
Step 1: Acylation (Auxiliary Attachment)
-
Dissolve (1R,2S)-cis-aminoindanol (1.0 equiv) in dry THF/CH2Cl2 (1:1).
-
Add Pyridine (1.2 equiv) followed by the Acid Chloride (1.1 equiv) at 0°C.
-
Stir for 2 hours. The rigidity of the amine prevents N/O acyl migration common in other amino alcohols.
-
Checkpoint: Isolate the amide. It should be a crystalline solid. Recrystallize if necessary to ensure >99% purity before the alkylation step.
Step 2: Enolization & Alkylation
-
Dissolve the N-acyl aminoindanol (from Step 1) in anhydrous THF under Argon. Cool to -78°C.
-
Add LiHMDS (2.2 equiv) dropwise.
-
Why: The first equivalent deprotonates the free hydroxyl group (forming a Li-alkoxide). The second equivalent deprotonates the alpha-carbon to form the Z-enolate .
-
Mechanism:[3][5][6][7][8][9] The Li atom chelates between the alkoxide oxygen and the enolate oxygen. The indane ring blocks the bottom face.
-
-
Stir for 45 mins at -78°C.
-
Add the Alkyl Halide (3.0 equiv) slowly.
-
Stir at -78°C for 2 hours, then allow to warm to 0°C.
Step 3: Hydrolysis (Auxiliary Removal)
-
Quench with mild acid (1N HCl).
-
Reflux in dioxane/H2SO4 (1N) or use LiOOH (Lithium hydroperoxide) for milder cleavage if the substrate is sensitive.
-
Recovery: The (1R,2S)-cis-aminoindanol can be recovered via extraction (it remains in the organic phase during basic workup or precipitates upon neutralization) with >90% recovery rate.
References
-
Merck Research Laboratories. (1994). Synthesis of the HIV Protease Inhibitor Indinavir (Crixivan).[2][8][10] Journal of Medicinal Chemistry.
-
Ghosh, A. K., et al. (1997). cis-1-Aminoindan-2-ol in Asymmetric Synthesis.[1][3][4][5][6][10][11][12] Synthesis.[2][3][4][6][7][8][9][10][12][13][14]
-
Senanayake, C. H. (1996). The Role of (1S,2R)-Aminoindanol in the Synthesis of Indinavir.[3] Tetrahedron Letters.
-
Didier, E., et al. (1991). Cis-aminoindanol as a Ligand for Oxazaborolidine Reductions.[3][4][10][11] Tetrahedron.
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts.[3][10][13] Angewandte Chemie International Edition.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic applicability and in situ recycling of a B-methoxy oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
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- 8. journals.iucr.org [journals.iucr.org]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. insuf.org [insuf.org]
- 14. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
Topic: The Enantiomeric Dichotomy: A Comparative Analysis of (1R,2S) and (1S,2R)-Aminoindanol in Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2S)- and (1S,2R)-1-amino-2-indanol are enantiomeric pairs of chiral amino alcohols that have become indispensable tools in modern asymmetric synthesis. Their rigid, bicyclic structure provides a well-defined chiral environment that is highly effective for inducing stereoselectivity in a variety of chemical transformations.[1][2][3] This technical guide provides a detailed comparative analysis of these two enantiomers, focusing on their distinct stereochemical attributes, physicochemical properties, and differential applications in asymmetric catalysis, most notably in the Corey-Bakshi-Shibata (CBS) reduction. We will explore the mechanistic basis for their stereodirecting influence, provide validated experimental protocols for their application and characterization, and offer insights into the selection of the appropriate enantiomer to achieve a desired stereochemical outcome.
Introduction: The Imperative of Chirality
In the realm of drug development and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is a critical objective. Chiral auxiliaries and catalysts are the cornerstones of this endeavor, and cis-1-amino-2-indanol has emerged as a privileged scaffold due to its conformational rigidity and the strategic placement of its amino and hydroxyl functional groups.[1][4]
The two enantiomers, (1R,2S)-(+)-cis-1-amino-2-indanol and (1S,2R)-(-)-cis-1-amino-2-indanol, offer access to opposing stereochemical pathways. Understanding their fundamental differences is therefore essential for their rational application in achieving specific synthetic goals. This guide serves as a comprehensive resource for researchers, elucidating the core distinctions and practical applications of this powerful enantiomeric pair.
Stereochemistry and Physicochemical Properties: A Tale of Two Enantiomers
The defining difference between (1R,2S) and (1S,2R)-aminoindanol is their absolute configuration at the C1 and C2 stereocenters. They are perfect mirror images, a relationship that governs their interaction with other chiral entities and with plane-polarized light, but results in identical intrinsic physical properties such as melting point, solubility in achiral solvents, and spectroscopic data in achiral media (NMR, IR, MS).
The most direct experimental method to distinguish between the two is by measuring their specific optical rotation.
Caption: Enantiomeric relationship between (1R,2S) and (1S,2R)-aminoindanol.
Table 1: Comparative Physicochemical Properties
| Property | (1R,2S)-(+)-cis-1-Amino-2-indanol | (1S,2R)-(-)-cis-1-Amino-2-indanol |
| CAS Number | 136030-00-7[5] | 126456-43-7[6] |
| Molecular Formula | C₉H₁₁NO[5] | C₉H₁₁NO[6] |
| Molecular Weight | 149.19 g/mol [5] | 149.19 g/mol [6] |
| Melting Point | 118-121 °C[5] | 117-121 °C |
| Appearance | White to off-white solid | White to off-white solid |
| Optical Rotation | [α]₂₂/D +63°, c = 0.2 in chloroform[5] | [α]₂₀/D -62°, c = 0.2 in chloroform |
| IUPAC Name | (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol | (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol[6] |
Spectroscopic Differentiation
While standard ¹H NMR, ¹³C NMR, and IR spectra are identical for both enantiomers, advanced chiroptical techniques can distinguish them. Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, provides spectra that are mirror images for the two enantiomers, allowing for their unambiguous identification.[7] In routine laboratory practice, however, polarimetry remains the most common method for confirming the enantiomeric identity.
Core Application: The Corey-Bakshi-Shibata (CBS) Reduction
The most prominent application of aminoindanols is as chiral precursors for oxazaborolidine catalysts used in the enantioselective reduction of prochiral ketones to chiral secondary alcohols, known as the Corey-Bakshi-Shibata (CBS) reduction.[8][9][10][11] This reaction is valued for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[12]
The Mechanism and Origin of Selectivity
The key to the CBS reduction is the formation of a chiral oxazaborolidine catalyst from the aminoindanol and a borane source. The reaction mechanism proceeds through a highly organized, six-membered, chair-like transition state.[8][13]
-
Catalyst-Borane Complex Formation: Borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.[8][13]
-
Ketone Coordination: The prochiral ketone coordinates to the now more Lewis-acidic endocyclic boron. The ketone orients itself to minimize steric clash between its substituents (R_Large and R_Small) and the rigid chiral scaffold of the catalyst. The larger substituent (R_L) preferentially occupies the pseudo-equatorial position to avoid steric hindrance.[14]
-
Face-Selective Hydride Transfer: The activated hydride is delivered intramolecularly to one specific face of the coordinated ketone carbonyl, leading to the formation of the chiral alcohol with high enantiomeric excess (ee).[8][15]
The absolute stereochemistry of the resulting alcohol is directly dictated by the chirality of the aminoindanol used to prepare the catalyst.
-
(1R,2S)-Aminoindanol derived catalysts typically deliver the hydride to the Re-face of the ketone, yielding the (S)-alcohol .
-
(1S,2R)-Aminoindanol derived catalysts typically deliver the hydride to the Si-face of the ketone, yielding the (R)-alcohol .[16]
This predictable relationship allows chemists to select the appropriate catalyst to synthesize the desired enantiomer of the target alcohol.
Caption: Simplified catalytic cycle for the CBS reduction using a (1S,2R)-aminoindanol derived catalyst.
Other Asymmetric Applications
Beyond the CBS reduction, these enantiomers are employed as chiral auxiliaries and ligands in a range of other important asymmetric transformations:
-
Diels-Alder Reactions: Aminoindanol-derived oxazolidinones serve as effective chiral auxiliaries, directing the stereochemical course of cycloaddition reactions.[1]
-
Aldol Reactions: Chiral imides derived from aminoindanol can be used to control the stereochemistry in syn- and anti-aldol additions.[1]
-
Asymmetric Transfer Hydrogenation: As ligands for ruthenium catalysts, they facilitate the highly enantioselective transfer hydrogenation of ketones.[17][18]
In each case, the choice between the (1R,2S) and (1S,2R) enantiomer determines which enantiomer of the final product is formed.
Experimental Protocols
Protocol: Representative CBS Reduction of Acetophenone
This protocol describes the reduction of acetophenone to (R)-1-phenylethanol using a catalyst generated in situ from (1S,2R)-(-)-1-amino-2-indanol.
Materials:
-
(1S,2R)-(-)-1-Amino-2-indanol
-
Trimethylborate
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Catalyst Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add (1S,2R)-aminoindanol (0.1 eq) and anhydrous THF. Cool the solution to 0 °C. Add trimethylborate (0.1 eq) and stir for 30 minutes. Add BMS (0.1 eq) dropwise and allow the mixture to stir for 1 hour at room temperature to form the oxazaborolidine catalyst.
-
Reduction: Cool the catalyst solution to 0 °C. In a separate flask, dissolve acetophenone (1.0 eq) in anhydrous THF. Add the acetophenone solution to the catalyst mixture.
-
Add BMS (0.6 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion (typically 1-2 hours), quench the reaction by slowly adding methanol at 0 °C.
-
Workup: Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes. Extract the product with ethyl acetate (3x).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Protocol: Spectroscopic Characterization Workflow
Caption: General workflow for the spectroscopic analysis of aminoindanol.[19]
¹H NMR (CDCl₃): The spectra for both enantiomers will be identical. Expect resonances for the aromatic protons (4H), the protons on the five-membered ring, and broad, exchangeable singlets for the -OH and -NH₂ protons.[19]
FTIR (KBr): The spectra will show characteristic broad absorption for the O-H and N-H stretches (typically 3100-3400 cm⁻¹), C-H stretches, and aromatic C=C bending.[19]
Conclusion
The (1R,2S) and (1S,2R) enantiomers of cis-1-amino-2-indanol are not interchangeable reagents but are rather complementary tools that provide access to opposite enantiomeric products. Their rigid framework is key to the high levels of stereocontrol observed in reactions where they are employed as ligands or auxiliaries.[1] The predictable stereochemical outcome of the CBS reduction, which is directly controlled by the choice of the aminoindanol enantiomer, is a testament to their power and utility in asymmetric synthesis. A thorough understanding of their distinct stereochemical nature is fundamental for any researcher aiming to leverage these valuable building blocks for the efficient and selective synthesis of chiral molecules.
References
-
Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(7), 2843-2874. [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
YouTube. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
Singh, F. V., & Wirth, T. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Molecules, 23(11), 2853. [Link]
-
YouTube. (2021, September 15). CBS Reduction, Enantioselective Catalysis. Retrieved from [Link]
-
ISOMERLAB. (2021, October 4). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Excitation spectra of (a) (1R,2S)-(+)-cis-1-amino-2-indanol detected by.... Retrieved from [Link]
-
Palmer, M. J., & Wills, M. (1997). (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. The Journal of Organic Chemistry, 62(15), 5226-5228. [Link]
-
PubChem. (n.d.). (1S,2R)-(-)-1-Amino-2-indanol. Retrieved from [Link]
-
Poutiers, A., et al. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2465. [Link]
-
CONICET. (2008, January 22). 1-aminoindan, (S)-(+)-1-indanol and (1R, 2S)-(+)-cis-1. Retrieved from [Link]
-
Le Barbu-Debus, K., & Zehnacker, A. (2021). Competition between inter and intramolecular hydrogen bond evidenced by vibrational circular dichroism spectroscopy: The case of (1S,2R)-(-)-cis-1-amino-2-indanol. Chirality, 33(12), 858-874. [Link]
-
MDPI. (2024, May 22). Strategies for Accessing cis-1-Amino-2-Indanol. Retrieved from [Link]
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Part 1: Physicochemical Properties & The pKa Paradox
Technical Whitepaper: Physicochemical Profiling of (1R,2S)-1-Amino-2-Indanol
Executive Summary (1R,2S)-1-Amino-2-indanol (CAS: 136030-00-7) represents a "privileged scaffold" in pharmaceutical chemistry. Best known as the critical chiral backbone of the HIV protease inhibitor Indinavir (Crixivan) , its utility extends far beyond a single API. Its rigid bicyclic framework and specific cis-stereochemistry allow it to function as a highly effective chiral auxiliary and ligand in asymmetric synthesis.[1] This guide provides a deep-dive technical analysis of its acid-base dissociation constants (pKa), chemical stability profiles, and degradation pathways, designed to support process chemists and formulators in optimizing handling and reaction conditions.
Structural Architecture
The molecule consists of a cyclohexane ring fused to a benzene ring (indane core) with adjacent amino and hydroxyl functional groups. The critical feature is the (1R,2S)-configuration , placing the amine and hydroxyl groups in a cis relationship.
-
Rigidity: The fused ring system prevents rotation between C1 and C2, locking the heteroatoms in proximity.
-
Intramolecular Hydrogen Bonding: Unlike the trans-isomer, the cis-isomer exhibits a strong intramolecular hydrogen bond (OH···N) in its neutral state. This interaction is the defining thermodynamic characteristic that influences its pKa and solubility.
pKa Analysis: Theory vs. Experimental Reality
A common error in automated databases is citing the pKa of (1R,2S)-1-amino-2-indanol as ~14.8 . This value corresponds to the deprotonation of the hydroxyl group (R-OH) , not the protonation of the amine. For process development (salt formation, extraction), the basicity of the amine is the relevant parameter.
The "Cis-Effect" on Basicity:
-
Typical Primary Amine pKa: ~10.5 (e.g., cyclohexylamine).
-
Indanamine pKa: ~10.2 (benzylic effect).
-
(1R,2S)-1-Amino-2-Indanol Amine pKa: Estimated 8.9 – 9.4 .
Mechanism: The intramolecular hydrogen bond in the cis-isomer stabilizes the neutral free base form relative to the protonated ammonium species. Since the base is stabilized, it is thermodynamically less driven to accept a proton compared to its trans counterpart or a simple amine. Consequently, the conjugate acid is more acidic (lower pKa) than expected for a standard primary amine.
Operational Implication: When performing acid-base extractions, the pH must be adjusted carefully. To ensure complete protonation (extraction into water), pH should be < 7. To ensure complete free-basing (extraction into organic), pH should be > 11, rather than the standard > 10 used for simple amines.
Table 1: Physicochemical Data Summary
| Property | Value / Description | Note |
|---|---|---|
| Molecular Formula | C₉H₁₁NO | MW: 149.19 g/mol |
| Melting Point | 118 – 121 °C | Sharp melt indicates high crystallinity.[2] |
| Chirality | (1R, 2S) | cis-relationship is critical for activity.[1] |
| pKa (Amine) | ~9.2 (Estimated) | Lower than typical amines due to H-bond stabilization of free base. |
| pKa (Hydroxyl) | ~14.8 (Predicted) | Very weak acid; deprotonation requires strong bases (e.g., NaH). |
| Solubility | CHCl₃, MeOH, DMSO | Limited water solubility unless protonated (pH < 7). |
Part 2: Chemical Stability & Degradation Profile
Thermal Stability
(1R,2S)-1-Amino-2-indanol is a crystalline solid with excellent thermal stability up to its melting point. However, in solution or at elevated temperatures (>150°C), it is susceptible to degradation.
Oxidative Degradation (The Primary Risk)
The benzylic amine position (C1) is electronically activated and susceptible to oxidative dehydrogenation.
-
Imine Formation: The primary degradation pathway involves the oxidation of the C1-N bond to form the corresponding imine (1-imino-2-indanol).
-
Hydrolysis to Ketone: The imine is unstable in aqueous environments and hydrolyzes to release ammonia, yielding 2-hydroxy-1-indanone .
-
N-Oxidation: Under strong oxidizing conditions (peroxides), N-oxides may form, though this is secondary to benzylic oxidation.
Visualization of Degradation Pathway
The following diagram illustrates the logical flow of degradation, highlighting the critical "Air Sensitive" nature of the benzylic amine.
Figure 1: Oxidative degradation pathway of (1R,2S)-1-amino-2-indanol leading to 2-hydroxy-1-indanone.
Part 3: Experimental Protocols
Protocol A: Potentiometric pKa Determination
Objective: To experimentally determine the pKa of the conjugate acid (ammonium) form to guide salt selection.
Reagents:
-
(1R,2S)-1-Amino-2-indanol (>99% purity).
-
0.1 N HCl (Standardized).
-
0.1 N NaOH (Standardized, carbonate-free).
-
KCl (to maintain ionic strength, 0.1 M).
Method:
-
Preparation: Dissolve 50 mg of aminoindanol in 50 mL of degassed water containing 0.1 M KCl. Note: If solubility is an issue, add a known volume of methanol (e.g., 20%) and apply the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.
-
Acidification: Add a slight excess of 0.1 N HCl to fully protonate the amine (starting pH should be ~2).
-
Titration: Titrate with 0.1 N NaOH using an automatic potentiometric titrator under nitrogen atmosphere (to prevent carbonate formation).
-
Data Processing: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point of the buffering region.
-
Validation: The first derivative (dpH/dV) peak indicates the equivalence point.
Protocol B: Stability-Indicating HPLC Method
Objective: To separate (1R,2S)-1-amino-2-indanol from its oxidative degradant (2-hydroxy-1-indanone) and potential trans-isomer impurities.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm). Why? Stable at low pH and provides good retention for polar amines.
-
Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.0). Why? Acidic pH ensures the amine is protonated (NH3+), improving peak shape and preventing tailing caused by silanol interactions.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B (Isocratic hold to retain polar amine).
-
5-20 min: 5% -> 60% B (Elute less polar indanone/impurities).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic ring/Indanone carbonyl).
-
Temperature: 30°C.
Expected Retention:
-
(1R,2S)-1-Amino-2-indanol (Protonated): ~3-5 min (Early eluter due to polarity).
-
2-Hydroxy-1-indanone (Degradant): ~12-15 min (Late eluter, neutral/less polar).
Part 4: Logical Application Workflow (Indinavir Synthesis)
The stereochemistry of the aminoindanol is the "key" that locks the HIV protease inhibitor into its active conformation. The following diagram maps its role in the Merck Indinavir synthesis.
Figure 2: Integration of (1R,2S)-1-amino-2-indanol into the Indinavir synthetic route.
References
-
Merck & Co. Process Research. "Practical Synthesis of (1S,2R)-1-Amino-2-indanol, a Key Component of an HIV Protease Inhibitor, Indinavir." Oxford Academic. Link
-
BenchChem Technical Data. "(1R,2S)-1-Amino-2-indanol Spectroscopic Data and Properties." BenchChem. Link
-
Sigma-Aldrich. "Safety Data Sheet and Product Specification: (1R,2S)-(+)-cis-1-Amino-2-indanol." Merck KGaA.[3] Link
-
ResearchGate. "Excitation spectra and structural analysis of cis-1-amino-2-indanol complexes." ResearchGate. Link
-
GuideChem. "Chemical Properties and Predicted pKa of Aminoindanols." GuideChem. Link
Sources
Methodological & Application
(1R,2S)-cis-1-amino-2-indanol in HIV protease inhibitor synthesis
Application Notes & Protocols
Topic: The Pivotal Role of (1R,2S)-cis-1-Amino-2-Indanol in the Asymmetric Synthesis of HIV Protease Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The advent of Human Immunodeficiency Virus (HIV) protease inhibitors marked a turning point in the management of Acquired Immunodeficiency Syndrome (AIDS). These drugs function by obstructing the viral replication cycle, leading to the production of non-infectious virions.[1][2] A cornerstone of this therapeutic class is Indinavir (Crixivan®), a potent inhibitor whose efficacy is profoundly dependent on its precise three-dimensional structure.[3][4] This guide delves into the critical role of a specific chiral building block, (1R,2S)-cis-1-amino-2-indanol , in the synthesis of Indinavir. We will explore the mechanistic imperative for its specific stereochemistry, detail robust protocols for its synthesis, and outline its incorporation into the final drug scaffold. The rigid, stereochemically defined structure of this aminoindanol is not merely a synthetic convenience; it is a fundamental component that dictates the inhibitor's high binding affinity and specificity for the HIV-1 protease active site.[5][6]
The Mechanism and a Stereochemical Imperative
HIV-1 protease is a viral enzyme essential for the lifecycle of HIV.[1] It functions by cleaving newly synthesized viral polyproteins (Gag-Pol) into smaller, functional proteins required for the assembly of mature, infectious virus particles.[7] Protease inhibitors are meticulously designed transition-state mimics that bind to the active site of this enzyme with high affinity, competitively blocking its function.[1][7]
The efficacy of an inhibitor like Indinavir, which contains five stereogenic centers, is reliant on a single, specific stereoisomer.[8] The (1R,2S)-cis-1-amino-2-indanol moiety serves as a rigid scaffold that correctly orients the other pharmacophoric groups within the enzyme's active site. Its sterically bulky indane structure, combined with the constrained cis-amino and hydroxyl groups, creates a chiral environment that maximizes favorable interactions (e.g., hydrogen bonding) with the amino acid residues of the protease, thereby ensuring potent inhibition.[5][6][9]
Caption: Mechanism of HIV protease inhibition by Indinavir.
Synthesis of the Chiral Keystone: (1R,2S)-cis-1-Amino-2-Indanol
The enantiomerically pure aminoindanol is a valuable synthon, and several robust methods for its preparation have been established.[10] The choice of route often depends on the availability of starting materials, scalability, and desired enantiomeric purity. A widely adopted and efficient strategy begins with indene.
Protocol 1: Asymmetric Synthesis from Indene
This pathway leverages a Jacobsen-Katsuki asymmetric epoxidation followed by a regio- and stereoselective ring-opening, known as a Ritter reaction.[10][11] This approach is highly effective for establishing the required cis stereochemistry.
Sources
- 1. What is the mechanism of Indinavir Sulfate? [synapse.patsnap.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
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- 6. The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. journals.iucr.org [journals.iucr.org]
- 10. mdpi.com [mdpi.com]
- 11. chimia.ch [chimia.ch]
Application Note: Chiral Resolution of Carboxylic Acids Using (1R,2S)-Aminoindanol
Abstract
The separation of enantiomers, a critical process in the pharmaceutical industry, often dictates the efficacy and safety of a drug substance. Chiral resolution via diastereomeric salt formation remains a robust and scalable method for obtaining single-enantiomer compounds. This guide provides an in-depth examination of (1R,2S)-aminoindanol, a highly effective chiral resolving agent for racemic carboxylic acids. We will explore the underlying principles of this resolution technique, detail the critical experimental parameters that govern success, and provide a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals.
The Principle: Converting Enantiomers to Separable Diastereomers
Enantiomers, being non-superimposable mirror images, possess identical physical properties such as solubility, which makes their direct separation exceedingly difficult. The core strategy of this resolution technique is to convert the pair of enantiomers into a pair of diastereomers.[1][2] This is achieved by reacting the racemic carboxylic acid (a mixture of R- and S-acids) with a single enantiomer of a chiral base, in this case, (1R,2S)-aminoindanol.
The resulting products are diastereomeric salts: [(R-acid)-(1R,2S)-base] and [(S-acid)-(1R,2S)-base]. Unlike enantiomers, diastereomers have distinct physical properties, most critically, different solubilities in a given solvent system.[3] This difference allows for the selective crystallization of the less soluble diastereomeric salt, while the more soluble salt remains in the mother liquor. Subsequent chemical treatment then liberates the enantiomerically enriched carboxylic acid from the isolated salt.[4]
Figure 1: Conceptual workflow of chiral resolution via diastereomeric salt formation.
Why Use (1R,2S)-Aminoindanol?
The efficacy of a resolving agent is paramount for a successful separation. cis-1-Aminoindan-2-ol is a powerful and versatile resolving agent due to its unique structural and chemical properties.[5][6]
-
Conformational Rigidity: Its rigid bicyclic skeleton provides a well-defined three-dimensional structure. This pre-organized framework leads to more distinct and predictable interactions with the chiral centers of carboxylic acids, often resulting in significant differences in the crystal lattice energies and, consequently, the solubilities of the diastereomeric salts.[6]
-
Functional Groups: The presence of both an amine and a hydroxyl group allows for the formation of a robust network of hydrogen bonds, which helps in creating a stable and well-ordered crystal structure.[5]
-
Commercial Availability: Both enantiomers, (1R,2S) and (1S,2R), are readily available, providing the flexibility to target either enantiomer of a racemic acid for crystallization.[6]
-
Proven Efficacy: It has a well-documented history of successfully resolving a wide range of commercially important carboxylic acids, including several active pharmaceutical ingredients (APIs) like ketoprofen, ibuprofen, and flurbiprofen.[4]
Optimizing the Resolution: Key Experimental Parameters
The success of a diastereomeric resolution is not guaranteed; it is a process of empirical optimization. The following parameters are the most critical levers for achieving high yield and enantiomeric purity.
Solvent Selection: The Most Critical Factor
The choice of solvent is the single most important variable in a resolution protocol. An ideal solvent system should exhibit a large difference in the solubility between the two diastereomeric salts (high selectivity), while ensuring the less soluble salt has low enough solubility to crystallize in high yield.[3][4]
A screening of various solvents is standard practice.[7] The polarity, hydrogen-bonding capability, and steric properties of the solvent all influence the solvation of the diastereomeric salts and thus their crystallization behavior.[8]
Table 1: Example of Solvent Effect on Diastereomeric Salt Solubility This table presents solubility data for the diastereomeric salts of (R)- and (S)-ketoprofen with (1S,2R)-1-aminoindan-2-ol, demonstrating the profound impact of the solvent on separation potential.[4]
| Solvent | Solubility of (R)-ketoprofen salt (wt %) | Solubility of (S)-ketoprofen salt (wt %) | Selectivity (More Soluble / Less Soluble) |
| Isopropyl acetate | 13.0 | 0.2 | 65.0 |
| Isobutyl acetate | 13.0 | 0.3 | 43.3 |
| Ethyl acetate | 12.4 | 0.3 | 39.0 |
| Methyl isobutyl ketone | 17.0 | 3.5 | 4.8 |
| Tetrahydrofuran | 13.3 | 4.0 | 3.3 |
| Acetonitrile/Water (3.8%) | High | Low | Data not quantified, but effective[4] |
Data sourced from U.S. Patent 5,677,469 A.[4]
Stoichiometry of the Resolving Agent
While a 1:1 molar ratio of the target enantiomer to the resolving agent is required for salt formation, it is often advantageous to use a sub-stoichiometric amount of the resolving agent relative to the total amount of racemic acid. Using 0.4 to 0.6 equivalents of the resolving agent is a common and effective strategy.[4][9]
Causality: This approach ensures that there is not enough resolving agent to form a salt with all of the undesired enantiomer. This increases the purity of the crystallizing salt by preventing the undesired diastereomer from reaching saturation and co-precipitating, thereby enhancing the enantiomeric excess (e.e.) of the final product.[9]
Temperature Profile and Seeding
Temperature control is crucial for managing supersaturation and promoting the growth of high-purity crystals.[9]
-
Heating: The initial mixture is typically heated to ensure complete dissolution of both the racemic acid and the resolving agent.[1][4]
-
Controlled Cooling: Rapid cooling can trap impurities and the more soluble diastereomer within the crystal lattice, leading to poor resolution. A slow, controlled cooling ramp (e.g., cooling from 40°C to 5°C over several hours) is highly recommended to allow the system to remain close to equilibrium, favoring the crystallization of only the least soluble salt.[9]
-
Seeding: Introducing a small number of seed crystals of the desired pure diastereomeric salt at a temperature where the solution is slightly supersaturated can be highly beneficial. This directs the crystallization process, promoting the formation of the desired crystal form and preventing spontaneous nucleation of the more soluble salt.[1]
Comprehensive Experimental Protocol
The following is a generalized, three-part protocol for the chiral resolution of a generic carboxylic acid using (1R,2S)-aminoindanol. Researchers should adapt solvent choice, temperatures, and stoichiometry based on preliminary screening experiments.
Figure 2: Step-by-step experimental workflow for chiral resolution and recovery.
Part A: Diastereomeric Salt Formation & Crystallization
-
Dissolution: In a suitable reaction vessel, combine the racemic carboxylic acid (1.0 eq) and (1R,2S)-aminoindanol (0.5 - 1.0 eq, start with 0.5 eq for optimization) in the selected solvent (e.g., acetonitrile/water, methyl isobutyl ketone).[4][9] The amount of solvent should be sufficient for complete dissolution at an elevated temperature.
-
Heating: Warm the mixture with stirring to a temperature sufficient to dissolve all solids (e.g., 40-50 °C).[4]
-
Controlled Cooling: Once a clear solution is obtained, slowly cool the solution. A programmed cooling ramp over several hours to a final temperature of 0-5 °C is ideal.[9]
-
Seeding (Optional): If seed crystals are available, add them once the solution has cooled enough to be slightly supersaturated.[1]
-
Aging: Hold the resulting slurry at the final low temperature with gentle stirring for 2-4 hours to ensure complete crystallization.[4]
-
Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of the cold solvent to remove the mother liquor, which is rich in the more soluble diastereomer.[1][9] Dry the isolated salt under vacuum.
Part B: Liberation of the Enriched Carboxylic Acid
-
Dissolution/Suspension: Suspend the dried diastereomeric salt in water.[1]
-
Acidification: While stirring, add a strong mineral acid (e.g., 2M HCl) dropwise until the pH of the aqueous suspension is approximately 1-2.[1] This protonates the carboxylate, making the carboxylic acid insoluble in water, while the aminoindanol remains in the aqueous phase as its hydrochloride salt.[1]
-
Extraction: Extract the liberated carboxylic acid into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.[4]
-
Work-up: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using an appropriate analytical technique, such as chiral HPLC or NMR with a chiral shift reagent.[4][10]
Part C: Recovery of the (1R,2S)-Aminoindanol Resolving Agent
-
Basification: Take the acidic aqueous layer from Part B, Step 9 and cool it in an ice bath. Slowly add a strong base (e.g., 50% NaOH solution) until the pH is >12. This deprotonates the ammonium salt and liberates the free aminoindanol base.[5][9]
-
Extraction: Extract the liberated (1R,2S)-aminoindanol into an organic solvent like dichloromethane or ethyl acetate.[4]
-
Isolation: Dry the combined organic extracts over an anhydrous drying agent, filter, and evaporate the solvent to recover the chiral resolving agent, which can often be reused in subsequent resolutions.[5]
Scope of Application
(1R,2S)-Aminoindanol and its enantiomer have proven effective for the resolution of a variety of carboxylic acids, particularly those of interest to the pharmaceutical industry.
Table 2: Examples of Carboxylic Acids Resolved with Aminoindanols
| Carboxylic Acid | Resolving Agent Enantiomer | Reference |
| Ketoprofen | (1R,2S) or (1S,2R) | [4] |
| Flurbiprofen | (1S,2R) | [4] |
| Ibuprofen | (1S,2R) | [4] |
| Tetrahydrofuran-2-carboxylic acid | (1S,2R) | [4] |
| Cyclohexylphenyl glycolic acid | (1S,2R) | [4] |
Troubleshooting
-
Oiling Out/No Crystallization: The salt may be too soluble in the chosen solvent. Try a less polar solvent or add an anti-solvent (a solvent in which the salt is insoluble) dropwise to induce crystallization.[11] Ensure the starting material is sufficiently pure.[12]
-
Low Enantiomeric Excess (e.e.): This suggests co-crystallization of the undesired diastereomer. Key remedies include:
-
Low Yield: The desired salt may be too soluble. Try a different solvent, lower the final crystallization temperature, or increase the aging time.
Conclusion
Chiral resolution using (1R,2S)-aminoindanol is a powerful, scalable, and economically viable method for producing enantiomerically pure carboxylic acids. The success of the method hinges on the differential solubility of the intermediate diastereomeric salts, a property that is highly dependent on the solvent system. Through systematic optimization of solvent, stoichiometry, and temperature profile, this technique provides a reliable pathway to obtaining high-purity chiral compounds essential for modern drug development and asymmetric synthesis.
References
-
Gunaga, P. (n.d.). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. Retrieved February 25, 2026, from [Link]
- Devine, P., et al. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols. (U.S. Patent No. 5,677,469 A). U.S.
-
Pellissier, H. (2018). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 23(11), 2843. National Center for Biotechnology Information. [Link]
-
Kim, K., & Park, H. (2010). Aminoindanol-based chiral derivatizing agents for the determination of the absolute configuration of carboxylic acids. Organic & Biomolecular Chemistry, 8(20), 4651-4655. Royal Society of Chemistry. [Link]
-
Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Retrieved February 25, 2026, from [Link]
-
Saigo, K., et al. (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. ACS Omega. National Center for Biotechnology Information. [Link]
-
Hsiao, Y., & Wey, M. (2014). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
Amato, J., et al. (n.d.). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. AWS. Retrieved February 25, 2026, from [Link]
-
Blacker, J., & Stirling, M. (2016). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]
-
Soderberg, T. (2021). 14.2: Synthesis of Amino Acids- A Combination of Amine and Carboxylic Acid Chemistry. Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]
-
Wikipedia contributors. (2023). Chiral resolution. Wikipedia. Retrieved February 25, 2026, from [Link]
-
Fábián, L., & Kálmán, A. (2019). Diastereomeric Salt Formation by the γ-Amino Acid RS-Baclofen and L-Malic Acid: Stabilization by Strong Heterosynthons Based on Hydrogen Bonds between RNH3+ and COOH/COO– Groups. ResearchGate. [Link]
-
Lorenz, H., & Seidel-Morgenstern, A. (2014). Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems. [Link]
-
Ghosh, A. K., & Fidanze, S. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. National Center for Biotechnology Information. [Link]
-
Jacobsen, E. N., et al. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. National Center for Biotechnology Information. [Link]
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- 5. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. unifr.ch [unifr.ch]
asymmetric aldol reaction using (1R,2S)-indanol auxiliary
Application Note: High-Fidelity Asymmetric Aldol Reactions using the (1R,2S)-Indanol Auxiliary
Executive Summary
This technical guide details the protocol for utilizing the (1R,2S)-cis-1-amino-2-indanol derived auxiliary (commonly known as the Ghosh auxiliary ) in asymmetric aldol reactions. Unlike the flexible benzyl groups in Evans auxiliaries, the Ghosh auxiliary features a rigid, conformationally constrained tricyclic indane backbone. This structural rigidity translates to superior facial discrimination, often yielding single diastereomers (>99:1 dr) and crystalline products that eliminate the need for chromatography.
This guide focuses on the Boron-mediated syn-aldol reaction, the industry standard for this auxiliary, while providing critical mechanistic insights into the Titanium-mediated anti-aldol capabilities of the related indanol ester system.
Technology Overview & Mechanistic Grounding
The success of the Ghosh auxiliary relies on the Zimmerman-Traxler transition state . The rigidity of the indane ring system provides a more defined steric wall compared to the isopropyl or benzyl groups of standard oxazolidinones.
The "Lock-and-Key" Mechanism
In the boron-mediated reaction, the oxazolidinone carbonyl oxygen and the enolate oxygen chelate to the boron atom. The (1R,2S)-indane backbone forces the formation of a Z-enolate to minimize steric strain (1,3-allylic strain).
-
Enolate Geometry: Exclusively Z-enolate.
-
Facial Selectivity: The bulky indane moiety effectively shields the Re-face of the enolate (for the 1R,2S isomer), forcing the aldehyde to attack from the Si-face.
-
Outcome: Formation of the 2,3-syn aldol adduct with high absolute stereocontrol.
Pathway Visualization
Figure 1: Workflow for the Ghosh Auxiliary mediated Syn-Aldol Reaction. Note the recycling loop for the auxiliary.
Detailed Experimental Protocols
Safety Note: Dibutylboron triflate (
Protocol A: Preparation of N-Propionyl (1R,2S)-Indanol Oxazolidinone
Pre-requisite: The oxazolidinone core is synthesized from (1R,2S)-cis-1-amino-2-indanol and diethyl carbonate or triphosgene.
-
Dissolution: Dissolve the (1R,2S)-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) under Argon. Cool to -78°C.[1][2][3][4][5]
-
Deprotonation: Add
-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 15 minutes. -
Acylation: Add propionyl chloride (1.2 equiv) dropwise.
-
Reaction: Allow the mixture to warm to 0°C over 1 hour.
-
Quench & Workup: Quench with saturated
. Extract with EtOAc. Wash with brine, dry overngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> , and concentrate. -
Purification: Recrystallize from Hexanes/EtOAc (often unnecessary due to high crystallinity) or flash chromatography.
Protocol B: The Boron-Mediated Syn-Aldol Reaction (Standard)
Target: High-fidelity formation of the 'syn' isomer.
Reagents:
-
N-Propionyl Auxiliary (1.0 equiv)
- (1.1 equiv, 1.0 M in DCM)
-
DIPEA (Hünig's Base) (1.2 equiv)
-
Aldehyde (R-CHO) (1.1 - 1.2 equiv)
-
Solvent: Anhydrous
(DCM)
Step-by-Step Procedure:
-
Enolization:
-
Cool a solution of N-Propionyl auxiliary in DCM (0.1 M) to 0°C.
-
Add
dropwise (slowly to avoid exotherm). -
Immediately add DIPEA. The solution may turn light yellow.[6]
-
Stir at 0°C for 30–45 minutes to ensure complete formation of the Z-enolate.
-
-
Cooling:
-
Cool the reaction mixture to -78°C . This temperature is critical for maximizing the diastereomeric ratio (dr).
-
-
Aldehyde Addition:
-
Add the aldehyde (neat or in minimal DCM) dropwise.
-
Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours (or keep at -78°C for 4 hours for highly reactive aldehydes).
-
-
Oxidative Workup (Crucial Step):
-
Add pH 7 phosphate buffer (1 mL/mmol).
-
Add Methanol (2 mL/mmol).
-
Carefully add 30% aqueous
(3 equiv) at 0°C. Caution: Exothermic. -
Stir vigorously for 1 hour at 0°C. This cleaves the B-O bond.
-
-
Isolation:
-
Concentrate slightly to remove MeOH. Extract with DCM.
-
Wash organic layer with saturated
(removes boronic acid residues) and brine. -
Dry (
) and concentrate.[7]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Purification: Flash chromatography (Silica, Hex/EtOAc).
-
Protocol C: Non-Destructive Cleavage (Recovery)
To release the chiral acid and recover the auxiliary.
-
Dissolve the aldol adduct in THF/H2O (3:1) at 0°C.
-
Add
(2 equiv) and 30% (4 equiv). -
Stir at 0°C for 2 hours.
-
Quench with
(to destroy excess peroxide). -
Evaporate THF. Extract the auxiliary with DCM (Organic layer = Auxiliary).
-
Acidify the aqueous layer (pH 2) with HCl and extract with EtOAc (Organic layer = Product).
Data Analysis & Troubleshooting
Expected Performance Metrics
| Parameter | Boron Enolate ( | Titanium Enolate ( |
| Major Isomer | Syn (2,3-syn) | Syn (with Oxazolidinone) / Anti (with Ester) |
| Typical Yield | 85 - 98% | 75 - 90% |
| Diastereomeric Ratio (dr) | Typically >99:1 | >95:5 |
| Auxiliary Recovery | >95% | >90% |
| Crystallinity | High (often solid) | Moderate |
Troubleshooting Guide
-
Problem: Low diastereoselectivity (<90:10).
-
Cause: Incomplete enolization or warming during aldehyde addition.
-
Fix: Ensure
quality (should be clear/colorless, not brown). Maintain -78°C strictly during addition.
-
-
Problem: Low Yield.
-
Cause: Aldehyde enolization (if aldehyde is labile) or incomplete oxidative workup.
-
Fix: Use pre-complexation of aldehyde with Lewis acid (rarely needed) or extend the
stirring time.
-
-
Problem: "Anti" product observed in Boron reaction.
-
Cause: Use of limiting amine base or insufficient boron reagent.
-
Fix: Ensure >1.1 equiv of DIPEA and
.
-
Advanced Note: The "Anti" Aldol Pathway
While the oxazolidinone protocol above yields syn products, Ghosh demonstrated that the (1R,2S)-indanol ESTER (lacking the nitrogen) can access anti-aldol products using
-
Reagents: Indanol Propionate +
+ . -
Mechanism: The monodentate ester forms an E-enolate (kinetic control) or proceeds via an open transition state, reversing the selectivity to favor the anti isomer.
-
Significance: This allows the (1R,2S)-indanol platform to access both diastereomers by simply switching the auxiliary linkage (Carbamate vs. Ester) and the Lewis Acid.
References
-
Original Methodology (Syn-Aldol): Ghosh, A. K.; Duong, T. T.; McKee, S. P. "Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan." J. Chem. Soc., Chem. Commun.[8]1992 , 1673-1674.[8]
-
Anti-Aldol (Ester Variant): Ghosh, A. K.; Onishi, M. "Highly Diastereoselective Anti-Aldol Reactions of Chiral Indanol Ester Enolates." J. Am. Chem. Soc.[4]1996 , 118, 2527-2528.
-
Comprehensive Review: Ghosh, A. K. et al. "Cis-1-Aminoindan-2-ol in Asymmetric Syntheses."[3][9][10] Synthesis2018 , 50, 3667-3686.
-
Comparative Analysis (Evans vs. Ghosh): Ager, D. J.; Prakash, I.; Schaad, D. R. "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chem. Rev.1996 , 96, 835-876.
Sources
- 1. (PDF) Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary [academia.edu]
- 2. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 5. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [open.bu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (1R,2S)-Aminoindanol via the Ritter Reaction
Welcome to the technical support center for the synthesis of (1R,2S)-aminoindanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the Ritter reaction for this critical chiral building block. Our goal is to equip you with the knowledge to improve your reaction yields, enhance diastereoselectivity, and overcome common challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Ritter reaction for synthesizing (1R,2S)-aminoindanol?
The Ritter reaction, in this context, is a powerful method for the synthesis of amides from a carbocation precursor and a nitrile.[1] In the synthesis of (1R,2S)-aminoindanol, the reaction typically starts with an epoxide, such as indene oxide, which is protonated by a strong acid to form a carbocation. This carbocation is then attacked by the nitrogen of a nitrile (commonly acetonitrile), forming a nitrilium ion. Subsequent intramolecular attack by the adjacent hydroxyl group leads to the formation of a cis-oxazoline intermediate, which upon hydrolysis, yields the desired cis-1-amino-2-indanol.[2][3]
Q2: Why is the cis-diastereomer the major product in this reaction?
The high cis-diastereoselectivity is a key feature of this synthetic route. The formation of the cis-oxazoline intermediate is kinetically and thermodynamically favored due to the geometric constraints of the five-membered ring system. The intramolecular cyclization to form the oxazoline from the nitrilium ion intermediate proceeds much more readily when the nitrile and hydroxyl groups are on the same face of the indane ring, leading to the cis configuration.[3]
Q3: What are the primary challenges in synthesizing (1R,2S)-1-amino-2-indanol?
The main challenges lie in controlling both the relative stereochemistry (diastereoselectivity) to favor the cis isomer and the absolute stereochemistry (enantioselectivity) to obtain the desired (1R,2S) enantiomer. Additionally, optimizing the reaction conditions to maximize yield and minimize the formation of byproducts, such as indanone, is a common hurdle.[2]
Q4: How is the enantiomerically pure (1R,2S)-aminoindanol typically isolated?
The most common method for isolating the desired enantiomer is through diastereomeric salt formation and fractional crystallization. This involves reacting the racemic cis-aminoindanol with a chiral acid, such as L-tartaric acid or (S)-2-phenylpropionic acid, to form diastereomeric salts. These salts have different solubilities, allowing for their separation by crystallization. The desired diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine.[2][4]
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis of (1R,2S)-aminoindanol via the Ritter reaction, providing explanations and actionable solutions.
Problem 1: Low Overall Yield
A low yield of the final product can be attributed to several factors, from incomplete reaction to product loss during work-up.
Possible Cause 1.1: Incomplete Reaction
-
Explanation: The reaction may not have gone to completion, leaving a significant amount of starting material. This can be due to insufficient reaction time, inadequate acid catalysis, or temperatures that are too low.
-
Solution:
-
Monitor the reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material (e.g., indene oxide). A common eluent system for this is a mixture of hexanes and ethyl acetate (e.g., 3:1).[5]
-
Optimize reaction time and temperature: Ensure the reaction is stirred for a sufficient duration at the appropriate temperature. While lower temperatures are initially required for the addition of reagents, a period at room temperature may be necessary for the reaction to proceed to completion.[6]
-
Ensure adequate acid strength: The Ritter reaction requires a strong acid catalyst. If using concentrated sulfuric acid, ensure it is of high purity and concentration.
-
Possible Cause 1.2: Formation of Byproducts
-
Explanation: A significant side reaction is the acid-catalyzed rearrangement of the carbocation intermediate to form indanone. This is more prevalent when using less concentrated sulfuric acid.
-
Solution:
-
Use fuming sulfuric acid (oleum): Oleum, which is a solution of sulfur trioxide (SO₃) in sulfuric acid, is a more powerful dehydrating agent and stronger acid.[7][8] The use of oleum can suppress the formation of the indanone byproduct and significantly improve the yield of the desired oxazoline intermediate.[9]
-
Strict temperature control: Maintain a low temperature (e.g., 0-5 °C) during the addition of the acid and epoxide to minimize side reactions.[6]
-
Possible Cause 1.3: Product Loss During Work-up and Extraction
-
Explanation: The aminoindanol product is water-soluble, especially in its protonated form. Improper pH adjustment during the work-up can lead to significant loss of product in the aqueous phase. Emulsion formation during extraction can also trap the product.
-
Solution:
-
Careful pH adjustment: After hydrolysis of the oxazoline, ensure the aqueous solution is made sufficiently basic (pH 11-12) with a strong base like NaOH to deprotonate the amine and increase its solubility in the organic extraction solvent.[10]
-
Multiple extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, 1-butanol) to maximize the recovery of the product from the aqueous layer.[2][6]
-
Breaking emulsions: If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.
-
Problem 2: Poor cis:trans Diastereoselectivity
While the Ritter reaction inherently favors the cis product, suboptimal conditions can lead to the formation of the undesired trans isomer.
Possible Cause 2.1: Reaction Temperature Too High
-
Explanation: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable trans isomer, or potentially lead to epimerization.
-
Solution:
-
Maintain low temperatures: Strict adherence to the recommended low-temperature conditions during the initial stages of the reaction is crucial for maintaining high diastereoselectivity.
-
Possible Cause 2.2: Inappropriate Acid Catalyst
-
Explanation: The nature of the acid catalyst can influence the reaction pathway and stereochemical outcome.
-
Solution:
-
Stick to proven catalysts: Concentrated sulfuric acid or fuming sulfuric acid are the most reported and effective catalysts for achieving high cis-selectivity in this specific reaction.
-
Problem 3: Difficulty in Purifying the Final Product
Even with a successful reaction, isolating the pure (1R,2S)-aminoindanol can be challenging.
Possible Cause 3.1: Inefficient Diastereomeric Salt Crystallization
-
Explanation: The success of the resolution depends heavily on the crystallization process. Factors such as solvent system, cooling rate, and seeding can all impact the efficiency and purity of the isolated diastereomeric salt.
-
Solution:
-
Optimize the solvent system: For resolution with L-tartaric acid, a mixture of methanol and 1-butanol has been reported to be effective.[6] The ratio of the solvents can be fine-tuned to optimize the solubility of the desired diastereomeric salt while leaving the other in solution.
-
Controlled cooling: Slow and controlled cooling of the solution is essential to promote the formation of large, pure crystals. Crash cooling should be avoided.
-
Seeding: If available, adding a small seed crystal of the desired diastereomeric salt can help to initiate crystallization and improve the crystal quality.
-
Possible Cause 3.2: Incomplete Liberation of the Free Amine
-
Explanation: After isolating the desired diastereomeric salt, the enantiomerically pure amine must be liberated by treatment with a base. Incomplete basification will result in the amine remaining as a salt in the aqueous layer.
-
Solution:
-
Ensure sufficient basification: Use a strong base (e.g., 50% aqueous NaOH) to treat the diastereomeric salt and ensure the pH of the solution is sufficiently high (pH 12-13) to fully deprotonate the amine.[6]
-
Thorough extraction: After basification, extract the aqueous layer multiple times with an appropriate organic solvent to ensure complete recovery of the free amine.
-
III. Experimental Protocols & Data
Optimizing Reaction Conditions: A Comparative Overview
The choice of acid catalyst and reaction temperature are critical parameters that significantly influence the yield of the Ritter reaction.
| Parameter | Condition A | Condition B | Expected Outcome & Remarks |
| Acid Catalyst | Concentrated H₂SO₄ | Fuming H₂SO₄ (Oleum) | Oleum generally provides higher yields by minimizing the formation of the indanone byproduct.[9] |
| Temperature | 0-5 °C (initial) then RT | -5 to 0 °C (initial) then RT | Strict low-temperature control during the initial exothermic addition is crucial to prevent side reactions.[3][6] |
Step-by-Step Protocol for the Ritter Reaction of Indene Oxide
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add dry acetonitrile. Cool the flask to the desired temperature (e.g., 0 °C) in an ice bath.
-
Reagent Addition: Slowly and simultaneously add fuming sulfuric acid (oleum) and a solution of indene oxide in a dry, non-polar solvent (e.g., hexanes) to the stirred acetonitrile, maintaining the internal temperature between 0 and 5 °C.[6]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.[5]
-
Quenching: Carefully and slowly add water to the reaction mixture while cooling in an ice bath to control the exothermic reaction.
-
Hydrolysis: Stir the biphasic mixture at room temperature for at least 30 minutes to ensure complete hydrolysis of the oxazoline intermediate.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Make the aqueous layer strongly basic (pH 12-13) by the slow addition of concentrated NaOH solution while cooling in an ice bath.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., 1-butanol).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude cis-aminoindanol.
-
Visualizing the Reaction Pathway
Caption: Ritter reaction pathway for (1R,2S)-aminoindanol synthesis.
IV. References
-
University of Rochester. (n.d.). How to: Improve Yield. Department of Chemistry. Retrieved February 25, 2026, from [Link]
-
Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Chemistry Stack Exchange. Retrieved February 25, 2026, from [Link]
-
Wikipedia. (2023, December 27). Ritter reaction. In Wikipedia. Retrieved February 25, 2026, from [Link]
-
Reddit. (2014, March 15). [Discussion] Tips and Tricks to getting better synthetic yields. r/chemistry. Retrieved February 25, 2026, from [Link]
-
Fiveable. (2025, August 15). Ritter Reaction Definition. Organic Chemistry Key Term. Retrieved February 25, 2026, from [Link]
-
Organic Syntheses. (n.d.). (1s,2r)-1-aminoindan-2-ol. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (2010, October). Effect of temperature and reaction time on a model Ritter reaction. Retrieved February 25, 2026, from [Link]
-
YouTube. (2022, February 18). Ritter reaction - mechanism, why does it not work with primary alcohols. Problems in Chemistry. Retrieved February 25, 2026, from [Link]
-
Larrow, J. F., Roberts, E., Verhoeven, T. R., Ryan, K. M., Senanayake, C. H., Reider, P. J., & Jacobsen, E. N. (1998). (1S,2R)-1-AMINOINDAN-2-OL. Organic Syntheses, 76, 46.
-
Mendas, I., Gastaldi, S., & Suppo, J.-S. (2024). Enantioselective synthesis of (1S,2R)-1-amino-2-indanol via the Ritter process. ResearchGate. Retrieved February 25, 2026, from [Link]
-
Mohite, P. B., & Pardesi, V. (2014). Thin Layer Chromatography of Amino Acids. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(4), 486-494.
-
Reddit. (2021, July 16). I can't understand how this reaction is supposed to work, can someone please explain? Thanks in advance. r/chemhelp. Retrieved February 25, 2026, from [Link]
-
Barron, B. R., et al. (2013). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. Journal of the American Chemical Society, 135(29), 10764–10767.
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved February 25, 2026, from [Link]
-
DecaChem. (2024, October 30). Oleum - Fuming Sulfuric Acid. Retrieved February 25, 2026, from [Link]
-
Reddit. (2020, February 26). Synthesis - General tips for improving yield?. r/chemistry. Retrieved February 25, 2026, from [Link]
-
Spolana. (n.d.). SULFURIC ACID, INDUSTRIAL GRADE, AND OLEUM (FUMING SULFURIC ACID). Retrieved February 25, 2026, from [Link])
-
Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved February 25, 2026, from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved February 25, 2026, from [Link]
-
Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(07), 937–961.
-
Nikpassand, M., Zare, A., & Fard, M. A. P. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid as a reusable catalyst. Journal of Chemical Sciences, 124(5), 1025–1032.
-
National Center for Biotechnology Information. (2014). SULFURIC ACID, SULFUR TRIOXIDE, AND OLEUM. In Seventeenth Interim Report of the Committee on Acute Exposure Guideline Levels. National Academies Press (US).
-
Khan, A. A., et al. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Journal of Chemistry, 2023, 1-9.
Sources
- 1. reddit.com [reddit.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Oleum - Fuming Sulfuric Acid [decachem.com]
- 8. peac.aristatek.com [peac.aristatek.com]
- 9. researchgate.net [researchgate.net]
- 10. pediaa.com [pediaa.com]
Technical Support Center: (1R,2S)-Aminoindanol Handling & Storage Guide
Welcome to the technical support guide for (1R,2S)-aminoindanol. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block in their work. The stability and purity of (1R,2S)-aminoindanol are paramount for achieving reproducible and accurate results in asymmetric synthesis, chiral catalysis, and pharmaceutical development[1][2][3]. This guide provides in-depth answers to common questions, detailed protocols, and troubleshooting workflows to address issues related to its storage and handling, with a specific focus on its sensitivity to atmospheric conditions and light.
Quick Reference: Recommended Storage Conditions
For optimal stability and to preserve the high purity of (1R,2S)-aminoindanol, please adhere to the following conditions summarized from vendor technical data sheets.
| Form | Temperature | Atmosphere | Light Condition | Recommended Max Duration |
| Solid (Neat) | 4°C (39°F) | Inert Gas (Nitrogen or Argon) | Protect from Light (Amber Vial) | Long-term |
| In Solvent | -20°C (-4°F) | Inert Gas (Nitrogen or Argon) | Protect from Light (Amber Vial) | Up to 1 month[4][5] |
| In Solvent | -80°C (-112°F) | Inert Gas (Nitrogen or Argon) | Protect from Light (Amber Vial) | Up to 6 months[4][5] |
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting storage temperatures (Room Temp vs. 4°C) listed by different suppliers?
This is a common point of confusion. While some suppliers list room temperature storage, this is often for shipping or short-term purposes[1][6][7]. (1R,2S)-aminoindanol is a stable solid, but like many organic amines, it is susceptible to slow degradation over time. The primary degradation pathways are oxidation and reaction with atmospheric moisture[8].
Causality: Chemical reactions, including degradation, are accelerated at higher temperatures. Storing the compound at a refrigerated temperature of 4°C significantly slows down these potential degradation processes, ensuring the compound's purity and enantiomeric integrity over a longer period. Therefore, for long-term storage, 4°C is the authoritative recommendation[4][5][9].
Q2: How critical is storage under a nitrogen atmosphere? What happens if it's exposed to air?
Storing (1R,2S)-aminoindanol under an inert atmosphere like nitrogen or argon is a critical requirement. The amino group in the molecule is a primary site for oxidative degradation.
Mechanism: Exposure to atmospheric oxygen can lead to oxidation of the amine, forming various byproducts that may be colored (yellow to brown). Amines are also hygroscopic and can absorb moisture from the air, which may affect reactivity or introduce water into sensitive reactions[8]. These impurities can interfere with subsequent reactions by poisoning catalysts, altering reaction kinetics, or reducing the enantiomeric excess of the final product. The consistent recommendation to "store under nitrogen" from multiple technical datasheets underscores its importance[4][5][9].
Q3: My solid (1R,2S)-aminoindanol has developed a light beige or yellow tint. Is it still usable?
A color change from the typical white or off-white powder to a yellow or beige hue is a visual indicator of potential degradation[10]. This is often due to minor oxidation from brief or repeated exposure to air.
Recommendation:
-
Assess the Severity: A very slight color change may indicate a minor drop in purity that might not affect less sensitive applications.
-
Purity Check: If the compound is to be used in a critical step, such as in the synthesis of a pharmaceutical intermediate or as a chiral ligand, its purity should be re-verified. Techniques like NMR spectroscopy can check for structural impurities, while chiral HPLC can confirm if the enantiomeric purity has been compromised.
-
When in Doubt, Discard: For applications demanding the highest purity and enantioselectivity, using a discolored reagent is not recommended as it introduces a significant risk of failed or irreproducible experiments.
Q4: What is the scientific basis for the light sensitivity of (1R,2S)-aminoindanol?
The instruction to "protect from light" is crucial because the indanol structure contains a chromophore (the benzene ring) capable of absorbing UV light[4][5].
Mechanism: Upon absorbing light energy, the molecule can be excited to a higher energy state, making it more susceptible to degradation reactions. This process, known as photodegradation, can lead to the formation of radical species or other unwanted byproducts. While the exact photodegradation pathway for this specific molecule is not extensively published in readily available literature, the general principle for aromatic amines and alcohols is well-established. Protecting the compound in an amber glass vial or by wrapping a clear vial in aluminum foil is a simple and effective preventative measure.
Q5: My enantioselective reaction is showing poor results (low ee). Could the aminoindanol be the cause?
Absolutely. The primary function of (1R,2S)-aminoindanol in many applications is to serve as a source of chirality, either as a resolving agent, a chiral auxiliary, or a precursor to a chiral ligand[3][11].
How Storage Impacts Performance:
-
Chemical Impurities: Degradation products from oxidation or light exposure can act as catalyst poisons or participate in side reactions, lowering the overall yield and selectivity.
-
Racemization: While less common for a solid-state compound under proper storage, improper handling (e.g., in solution under harsh pH conditions) could potentially lead to racemization, although this is not a primary concern for this specific molecule's structure[12].
-
Stoichiometric Inaccuracy: If the compound has absorbed significant moisture, the actual mass of aminoindanol weighed will be less than measured, affecting the stoichiometry of your reaction.
If you experience unexpected results, the integrity of your chiral starting materials should be one of the first variables you investigate.
Experimental Protocols & Workflows
Protocol 1: Receiving and Storing a New Shipment
-
Visual Inspection: Upon receipt, inspect the container seal for integrity. Note the appearance and color of the solid. It should be a white to off-white crystalline powder[4][10].
-
Inert Gas Backfill: Before placing in storage, it is best practice to ensure the vial has an inert atmosphere. In a glovebox or using a Schlenk line, carefully open the container, flush the headspace with dry nitrogen or argon for 15-30 seconds, and quickly reseal.
-
Labeling: Label the vial with the date of receipt and any subsequent openings.
-
Storage: Place the sealed container inside a secondary container (e.g., a sealed bag with a desiccant pack) and store at 4°C in a dark location.
Protocol 2: Preparation and Storage of Stock Solutions
-
Equilibration: Before opening, remove the main container of solid (1R,2S)-aminoindanol from the refrigerator and allow it to warm to ambient temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid.
-
Solvent Selection: Use a dry, high-purity solvent appropriate for your experiment. DMSO is a common choice for high concentration stocks, though it may require sonication to fully dissolve the compound[5].
-
Dispensing: Weigh the required amount of solid quickly. If not working in a glovebox, immediately flush the headspace of the source bottle with nitrogen, seal tightly, and return to cold storage.
-
Dissolution: Dissolve the solid in the chosen solvent in a clean, dry flask or vial.
-
Aliquoting & Storage: For maximum stability, divide the stock solution into smaller, single-use aliquots in amber vials. Flush the headspace of each aliquot vial with nitrogen before sealing.
-
Cold Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months)[4][5]. Avoid repeated freeze-thaw cycles.
Troubleshooting and Logic Diagram
If you encounter issues such as low reaction yield, poor diastereoselectivity, or low enantiomeric excess, use the following workflow to diagnose potential problems related to your (1R,2S)-aminoindanol.
Caption: A logical workflow for troubleshooting experimental issues possibly related to the quality of (1R,2S)-aminoindanol.
References
-
(1s2r)-(-)-1-Amino-2-Indanol 98.0%(GC) - Pure Synth . Pure Synth. [Link]
-
(1S,2R)-(-)-1-Amino-2-indanol | C9H11NO | CID 9866743 . PubChem. [Link]
-
cis-1-Aminoindan-2-ol in Asymmetric Syntheses . PMC, National Center for Biotechnology Information. [Link]
-
Chiral column handling . CHROMSERVIS.EU. [Link]
-
Excitation spectra of (a) (1R,2S)-(+)-cis-1-amino-2-indanol detected by... . ResearchGate. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety . Diplomata Comercial. [Link]
-
Strategies for Accessing cis-1-Amino-2-Indanol . MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (1R,2S)-(+)-cis-1-Amino-2-indanol | CAS 136030-00-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Strategies for Accessing cis-1-Amino-2-Indanol | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 136030-00-7|(1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol|BLD Pharm [bldpharm.com]
- 7. pure-synth.com [pure-synth.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. chemscene.com [chemscene.com]
- 10. (1R,2S)-(+)-cis-1-Amino-2-indanol, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. (1R,2S)-(+)-顺式-1-氨基-2-茚醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Enantiomeric Excess in cis-1-Amino-2-Indanol Synthesis
Topic: Diagnostic and remediation strategies for low enantiomeric excess (ee) in the synthesis of cis-1-amino-2-indanol. Audience: Process Chemists, Medicinal Chemists, and Chemical Engineers. Content ID: TS-IND-2024-05
Introduction: The Chirality Bottleneck
cis-1-Amino-2-indanol is a "privileged" chiral scaffold, critical for HIV protease inhibitors (e.g., Indinavir) and as a ligand in asymmetric catalysis (e.g., bio-oxazolines). Achieving high optical purity (>99% ee) is non-negotiable.
When you encounter low ee, it typically stems from one of three failure modes:
-
Thermodynamic Erosion: Reversibility in Asymmetric Transfer Hydrogenation (ATH).
-
Kinetic Failure: Inefficient molecular recognition during enzymatic or chemical resolution.
-
Analytical Artifacts: Improper chiral HPLC method validation.
This guide bypasses generic advice to focus on the specific mechanistic failures of the indane, system.
Module 1: Asymmetric Transfer Hydrogenation (ATH)
Context: You are reducing 1-indanone derivatives or imines using Ru/Rh catalysts (e.g., Ru-TsDPEN).
Diagnostic Workflow
Q1: My reaction hits 90% ee at 50% conversion, but drops to 75% ee at full conversion. Why? Diagnosis: You are fighting product racemization via reversibility . In ATH, the catalyst can dehydrogenate the product alcohol back to the ketone. Because the reverse reaction is often less enantioselective or kinetically matched to the "wrong" enantiomer, prolonged reaction times erode ee.
Corrective Protocol:
-
The "Stop-Short" Rule: Do not aim for 100% conversion. Quench the reaction at 95-97% conversion.
-
Temperature Control: Lower the temperature by 10°C. The activation energy (
) for the enantioselective forward step is typically lower than that of the racemization pathway. -
H-Donor Switch: If using Isopropanol (IPA), switch to Formic Acid/Triethylamine (TEAF) . The release of CO₂ makes the step irreversible, preventing product dehydrogenation.
Q2: I am using the standard Noyori catalyst, but the ee is consistently <50%. Diagnosis: Catalyst Poisoning or Precursor Oxidation. Ruthenium hydrides are sensitive. If your substrate contains trace halides or sulfur (common in early-stage indane synthesis), the metal center deactivates, leaving the background (racemic) thermal reduction to compete.
Corrective Protocol:
-
Substrate Polish: Recrystallize the starting ketone/imine.
-
Degassing: Do not just sparge. Use three freeze-pump-thaw cycles for the solvent.
-
Active Species Check: Verify the color change. The Ru-TsDPEN precursor should shift from purple/brown to orange/yellow upon base activation. No shift = No active catalyst.
Visualization: The Reversibility Trap
Figure 1: The ATH cycle showing the danger of reversibility (red dotted line) eroding enantiomeric excess.
Module 2: Resolution via Diastereomeric Salts
Context: You are resolving racemic cis-1-amino-2-indanol using L-Tartaric Acid (The Merck Process) or similar chiral acids.
Diagnostic Workflow
Q3: The salt precipitates, but the ee of the liberated amine is stuck at 85-90%.
Diagnosis: Eutectic Entrapment (Occlusion).
Rapid crystallization traps the mother liquor (containing the "wrong" isomer) inside the crystal lattice of the "right" isomer. This is common in the rigid indane system due to strong
Corrective Protocol:
-
Thermodynamic Aging: Do not filter immediately. Hold the slurry at the crystallization temperature (e.g., 20°C) for 4–6 hours with gentle agitation. This allows "Ostwald Ripening," where impure crystals dissolve and re-deposit on pure crystals.
-
The "Double-Slurry" Method:
-
Filter the crude salt (85% ee).
-
Resuspend (do not dissolve) in fresh solvent (Methanol/Water).
-
Heat to reflux, then cool slowly. This leaches out the surface impurities without the yield loss of a full recrystallization.
-
Q4: I cannot reproduce the literature yield/ee using L-Tartaric Acid. Diagnosis: Solvent-Hydrate Mismatch. The Merck process relies on specific solvates. cis-1-amino-2-indanol L-tartrate forms a methanol solvate that is crucial for the chiral recognition lattice. If your methanol is too "wet" (>5% water) or too dry, the crystal packing changes.
Corrective Protocol:
-
Water Content: Maintain water content between 0.5% and 2.0% in Methanol.
-
Stoichiometry: Ensure exactly 1.0 equivalent of L-tartaric acid. Excess acid can solubilize the desired salt; deficiency leaves racemic amine in the solid matrix.
Visualization: Resolution Decision Tree
Figure 2: Troubleshooting logic for diastereomeric salt resolution failures.
Module 3: Enzymatic Resolution (Biocatalysis)
Context: Using Lipases (e.g., CAL-B, Novozym 435) for kinetic resolution via acylation.[1]
Q5: The reaction stalls at 40% conversion, limiting the theoretical yield and ee. Diagnosis: Product Inhibition. The byproduct of the acylation (often acetic acid or ethanol) can inhibit the enzyme or reverse the equilibrium.
Corrective Protocol:
-
Acyl Donor: Switch from Ethyl Acetate to Vinyl Acetate . The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (volatile), driving the reaction irreversibly forward.
-
Solvent: Ensure the solvent (e.g., MTBE or Toluene) is anhydrous. Water causes hydrolysis of the product amide, reversing the resolution.
Summary of Critical Parameters
| Parameter | Asymmetric Hydrogenation (ATH) | Chemical Resolution (Tartrate) | Enzymatic Resolution |
| Key Failure | Reversibility (Dehydrogenation) | Occlusion (Impure Crystals) | Equilibrium/Hydrolysis |
| Optimal Temp | 20–30°C (Avoid >40°C) | Reflux | 25–40°C |
| Critical Reagent | Ru-TsDPEN / Formic Acid | L-Tartaric Acid / Methanol | CAL-B / Vinyl Acetate |
| Target Stop Point | 95-97% Conversion | N/A (Thermodynamic Control) | 50% Conversion (Strict) |
References
-
Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998).[2] cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(7), 937–961.[2]
-
Senanayake, C. H., et al. (1996). The Role of cis-1-Amino-2-indanol in the Synthesis of HIV Protease Inhibitor CRIXIVAN.[3] Tetrahedron Letters, 37(19), 3271-3274.
-
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061.
-
Didier, E., et al. (1991). Chemo-enzymatic synthesis of (1S, 2R)-1-amino-2-indanol.[1][3][4][5][6] Tetrahedron, 47(27), 4941-4958.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: HPLC Separation of cis-1-Amino-2-Indanol Enantiomers
Executive Summary
cis-1-Amino-2-indanol (CAS: 126456-43-7) is a pharmacologically critical chiral auxiliary, most notably serving as the key intermediate for the HIV protease inhibitor Indinavir (Crixivan) .[1] The separation of the desired (1S, 2R) enantiomer from its (1R, 2S) counterpart is a pivotal step in process chemistry and quality control.
This guide evaluates the two dominant chromatographic strategies for resolving these enantiomers: Polysaccharide-based phases (CSP) and Pirkle-type phases . While polysaccharide columns (e.g., Chiralcel OD-H) offer high selectivity for analytical screening, Pirkle-type columns (Whelk-O 1) provide superior durability and loadability for preparative applications.
Mechanistic Insight & Separation Challenges
The separation of cis-1-amino-2-indanol presents specific challenges due to its bifunctional nature (amine and alcohol groups) and rigid bicyclic structure.
The Chiral Recognition Mechanism
Effective resolution requires a "Three-Point Interaction" between the analyte and the stationary phase.
-
H-Bonding (Donor/Acceptor): The hydroxyl (-OH) and amino (-NH2) groups act as hydrogen bond donors/acceptors.
-
Interactions: The aromatic indane ring interacts with the
-systems of the chiral selector (e.g., the 3,5-dimethylphenyl group in Chiralcel OD or the dinitrobenzoyl group in Whelk-O 1). -
Steric Inclusion: The rigid cis-configuration creates a specific spatial bulk that fits differentially into the chiral clefts of the stationary phase.
Diagram: Chiral Selection Decision Matrix
The following decision tree outlines the logical flow for selecting the appropriate method based on the scale and goal of the separation.
Caption: Decision matrix for selecting between Polysaccharide and Pirkle-type phases based on experimental scale.
Comparative Analysis of Separation Methods
Method A: Polysaccharide-Based CSP (The Generalist)
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IB (Immobilized version).
-
Mechanism: Relies heavily on hydrogen bonding and inclusion complexes in the cellulose grooves.
-
Performance:
-
Pros: Historically the most cited method for this molecule. Excellent resolution (
) for analytical checks. -
Cons: The basic amine function of the indanol causes severe peak tailing due to interaction with residual silanols on the silica support. This requires a basic additive (Diethylamine) in the mobile phase.[2]
-
Method B: Pirkle-Type CSP (The Specialist)
-
Column: Whelk-O 1 (1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene).[3][4][5]
-
Mechanism: Designed as a
-electron acceptor/donor phase.[3][5] The electron-rich aromatic ring of the amino-indanol interacts strongly with the electron-deficient dinitrobenzoyl group of the selector. -
Performance:
-
Pros: Covalently bonded phase is extremely robust. It allows for elution order inversion (choosing the (R,R) or (S,S) column to make the impurity elute first), which is critical for preparative purity.
-
Cons: Slightly lower selectivity (
) compared to OD-H in some mobile phases, but often sufficient.
-
Comparative Data Summary
The following table synthesizes typical performance metrics for the separation of cis-1-amino-2-indanol enantiomers.
| Feature | Method A: Polysaccharide (OD-H) | Method B: Pirkle-Type (Whelk-O 1) |
| Mobile Phase | Hexane / IPA (90:10) | Hexane / Ethanol (80:20) |
| Additive | 0.1% Diethylamine (DEA) (Critical) | None or 0.1% Ammonium Acetate |
| Selectivity ( | High (~1.8 - 2.2) | Moderate (~1.4 - 1.6) |
| Resolution ( | > 2.5 (Baseline) | > 1.8 (Baseline) |
| Peak Shape | Good (with DEA) | Excellent (Symmetric) |
| Elution Order | Fixed | Invertible (by switching column hand) |
| Primary Use | Analytical QC / ee% Determination | Preparative Isolation / Purification |
Validated Experimental Protocol (Method A)
This protocol utilizes the Chiralcel OD-H column, the industry standard for analytical determination of enantiomeric excess (ee%).
Reagents & Equipment
-
HPLC System: Agilent 1200/1260 or equivalent with UV-Vis/DAD detector.
-
Column: Chiralcel OD-H (
mm, 5 m). -
Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), Diethylamine (DEA).
Step-by-Step Workflow
Step 1: Mobile Phase Preparation
-
Measure 900 mL of n-Hexane and 100 mL of IPA.
-
Add 1.0 mL of Diethylamine (DEA) to the mixture (Final concentration: 0.1% v/v).
-
Note: DEA is essential to mask silanol sites; without it, the amine group will drag, causing broad, tailing peaks.
-
-
Mix thoroughly and degas (sonication or vacuum filtration).
Step 2: System Conditioning
-
Install the column and set the column oven to 25°C .
-
Flush the system with mobile phase at 1.0 mL/min for 30–45 minutes until the baseline stabilizes.
-
Set UV detection to 254 nm (aromatic absorption) and 210 nm (amide/amine absorption).
Step 3: Sample Preparation
-
Dissolve 1.0 mg of the cis-1-amino-2-indanol sample in 1.0 mL of IPA (not mobile phase, to ensure solubility).
-
Filter through a 0.45
m PTFE syringe filter.
Step 4: Execution & Analysis
-
Inject 5–10
L of the sample. -
Run time is typically 15–20 minutes.
-
Calculate Resolution (
) and Enantiomeric Excess (%ee).-
Target: The (1S, 2R) enantiomer (Indinavir intermediate) typically elutes second on OD-H, but confirmation with a pure standard is required for every new batch of columns.
-
Troubleshooting & Optimization
Issue: Peak Tailing
-
Cause: Interaction between the free amine of the indanol and acidic silanols on the silica support.
-
Solution: Increase DEA concentration to 0.2%. Alternatively, switch to an immobilized column (Chiralpak IB) which often has better surface coverage.
Issue: Low Solubility
-
Cause: cis-1-amino-2-indanol is polar and crystallizes easily; it has poor solubility in pure Hexane.
-
Solution: Increase the alcohol (IPA/EtOH) ratio in the mobile phase to 15% or 20%. Note that this will reduce retention times (
) and potentially reduce resolution.
Issue: Preparative Scale-Up Failure
-
Cause: Polysaccharide columns can suffer from solubility limits and high backpressure at high flow rates.
-
Solution: Switch to Whelk-O 1 . The covalent bonding allows for more aggressive solvents (like DCM or pure Ethanol) to dissolve the sample at high concentrations without stripping the stationary phase.
Diagram: Interaction Pathway
This diagram visualizes the molecular interactions causing separation and potential tailing.
Caption: Mechanism of action showing how DEA additive prevents peak tailing by masking silanols.
References
-
Dorsey, B. D., et al. (1994). Synthesis of the HIV protease inhibitor Indinavir.[1][6] Merck Research Laboratories.[6]
-
Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link] (General Application Guide)
-
Regis Technologies. (2024). WHELK-O® 1 Chiral Stationary Phase Technical Guide. [Link]
-
Gallou, F., & Senanayake, C. H. (2006).[7][8] cis-1-Amino-2-indanol in Asymmetric Synthesis.[1][7][8][9] Chemical Reviews. [Link]
Sources
- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WHELK-O®1 - Regis Technologies [registech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. hplc.eu [hplc.eu]
- 6. chimia.ch [chimia.ch]
- 7. journals.iucr.org [journals.iucr.org]
- 8. The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Rapid Enantiomeric Purity Determination of (1R,2S)-Aminoindanol via CSA-NMR
Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Focus: Non-Covalent Chiral Solvating Agents (CSA) vs. Covalent Derivatization & HPLC
Executive Summary
(1R,2S)-1-Amino-2-indanol is a critical chiral auxiliary and intermediate in the synthesis of HIV protease inhibitors (e.g., Indinavir). Ensuring its enantiomeric purity is paramount, as the (1S,2R) enantiomer can lead to inactive or toxic pharmaceutical byproducts.
While Chiral HPLC is the regulatory "Gold Standard" for final quality control, it is often a bottleneck during high-throughput reaction screening. This guide evaluates Chiral Solvating Agent (CSA) NMR —specifically using (S)-Mandelic Acid —as a superior rapid-screening alternative. We compare its performance against the traditional Mosher’s Acid derivatization and Chiral HPLC , demonstrating that CSA-NMR offers the optimal balance of speed, cost, and sufficient accuracy for in-process monitoring.
Technical Deep Dive: The CSA-NMR Mechanism
Unlike enantiomers, which possess identical NMR spectra in achiral solvents, diastereomers have distinct physical properties and NMR signals.
The CSA Principle
The CSA method relies on the formation of a transient, non-covalent diastereomeric salt complex between the analyte (Aminoindanol) and the Chiral Solvating Agent (Mandelic Acid).
-
Fast Exchange Regime: The host (CSA) and guest (analyte) exist in a rapid equilibrium between free and complexed states on the NMR time scale.
-
Induced Anisochrony: The spatial environment of the protons in the (1R,2S)-amine/(S)-acid complex differs from that of the (1S,2R)-amine/(S)-acid complex. This results in a chemical shift difference (
) for specific protons (typically the methine protons to the amine or hydroxyl group).[1][2]
Diagram 1: Mechanism of Chiral Recognition
The following diagram illustrates the formation of the diastereomeric salt complexes.
Figure 1: Formation of transient diastereomeric salt complexes. The differing steric environments in Complex A and B cause the chemical shift splitting.
Comparative Analysis: CSA vs. Alternatives
The following table contrasts the CSA method against Covalent Derivatization (Mosher's Method) and Chiral HPLC.
Table 1: Performance Comparison Matrix
| Feature | Method A: CSA-NMR (Recommended) | Method B: Mosher's Derivatization | Method C: Chiral HPLC |
| Reagent Used | (S)-Mandelic Acid (or BINOL) | (R)-MTPA-Cl (Mosher's Chloride) | Chiralpak AD-H / OD-H Columns |
| Interaction Type | Non-covalent (Salt formation) | Covalent (Amide/Ester bond) | Adsorption / Partitioning |
| Sample Prep Time | < 5 mins (Mix & Measure) | 1–3 Hours (Reaction + Workup) | 10–30 mins (Dilution + Equilibration) |
| Analysis Time | 5–10 mins | 10–15 mins | 20–40 mins per run |
| Sample Recovery | Yes (Extraction) | No (Chemically altered) | Yes (if Prep-HPLC used) |
| Accuracy (ee%) | ± 2–3% | ± 1% | ± 0.1% |
| Cost per Run | Low (Reagent < $1/mg) | High (Reagent > $50/g) | Medium (Solvents + Column wear) |
| Primary Drawback | Requires high concentration; peak overlap | Kinetic resolution risk; side reactions | Solvent consumption; serial processing |
Critical Insight: Why CSA Wins for Screening
While HPLC is more precise for final purity (e.g., >99.5% ee), CSA-NMR is superior for reaction optimization . When screening 20 different catalysts for the synthesis of aminoindanol, CSA-NMR allows you to prep and run all samples in parallel without the sequential wait times of HPLC. Furthermore, Mosher's acid chloride can react with both the amine and the hydroxyl group of aminoindanol, creating a mixture of mono- and di-acylated products that complicates spectral interpretation.
Experimental Protocol: (S)-Mandelic Acid CSA Method
This protocol describes the determination of enantiomeric excess (ee) for (1R,2S)-aminoindanol.[3]
Materials
-
Analyte: ~10 mg of (1R,2S)-1-amino-2-indanol sample.[4]
-
CSA: (S)-(+)-Mandelic acid (High optical purity >99%).
-
Solvent: CDCl₃ (Deuterated Chloroform).[4][5] Note: C₆D₆ is an alternative if CDCl₃ signals overlap.
-
Equipment: 400 MHz NMR (or higher).
Step-by-Step Workflow
-
Baseline Scan: Dissolve 10 mg of the aminoindanol sample in 0.6 mL CDCl₃. Acquire a standard ¹H NMR spectrum to identify the methine protons (H-1 and H-2).
-
Target Signal: Look for the doublet at ~4.2 ppm (H-1, CH-NH₂) or the multiplet at ~4.5 ppm (H-2, CH-OH).
-
-
CSA Addition: Add 1.0 to 2.0 equivalents (approx 10-20 mg) of (S)-Mandelic acid directly to the NMR tube. Shake vigorously to dissolve.
-
Tip: A 2:1 ratio (Acid:Amine) often improves splitting by driving the equilibrium toward the complex.
-
-
Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Expand the region containing the H-1 or H-2 protons. You will observe that the single peaks from Step 1 have split into two sets of signals (if the sample is scalemic).
-
Integration: Integrate the corresponding peaks for the major enantiomer (
) and minor enantiomer ( ).
Calculation
Diagram 2: Experimental Workflow
Figure 2: Operational workflow for rapid ee determination.
Supporting Experimental Data
The following data represents typical chemical shift behaviors observed when (S)-Mandelic acid is used as a CSA for cis-aminoindanol derivatives.
Table 2: Representative Chemical Shift Data (400 MHz, CDCl₃)
| Proton Environment | Free Amine | Complex w/ (S)-Mandelic Acid | Shift Difference ( |
| H-1 (CH-NH₂) | 4.18 (d) | Maj: 4.25 Min: 4.29 | 0.04 ppm (16 Hz) |
| H-2 (CH-OH) | 4.52 (m) | Maj: 4.61 Min: 4.55 | 0.06 ppm (24 Hz) |
| Aromatic H | 7.15 - 7.30 | Maj: 7.18 Min: 7.22 | 0.04 ppm |
Note: Data is illustrative of typical CSA magnitudes.
Interpretation
In the presence of (S)-Mandelic acid, the (1R,2S) enantiomer (Major) and the (1S,2R) enantiomer (Minor) form diastereomeric salts. The phenyl ring of the mandelic acid exerts an anisotropic shielding/deshielding effect on the indanol protons.
-
Success Criteria: Baseline separation of the H-1 or H-2 signals.
-
Troubleshooting: If peaks overlap, lower the temperature (e.g., to 273 K) to slow the exchange rate and sharpen the signals.
References
-
Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. Link
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
-
BenchChem. (2025).[4][5] Spectroscopic Data of (1R,2S)-1-amino-2-indanol: A Technical Guide. Link
-
Sigma-Aldrich. (2025). Product Specification: (1R,2S)-(+)-cis-1-Amino-2-indanol. Link
Sources
Technical Guide: Validation of (1R,2S)-Aminoindanol Purity via LARIHC CF6-P Chromatography
Executive Summary
The enantiomeric and diastereomeric purity of (1R,2S)-1-amino-2-indanol (cis-aminoindanol) is a critical quality attribute (CQA) in the synthesis of HIV protease inhibitors (e.g., Indinavir). Traditional chiral separations utilizing polysaccharide-based columns often struggle with the strong polarity and basicity of underivatized amino alcohols, leading to peak tailing or the need for non-volatile normal phase solvents (hexane/heptane).
This guide validates the LARIHC CF6-P (Cyclofructan 6-Isopropyl) column as the superior stationary phase for this application. Operating in Polar Organic Mode (PO) , this method offers distinct advantages over Crown Ether and Polysaccharide alternatives:
-
Direct Analysis: No derivatization required.
-
MS-Compatibility: Uses volatile solvents (Acetonitrile/Methanol) rather than perchloric acid buffers.
-
Selectivity: High resolution (
) between the target (1R,2S) enantiomer, its antipode (1S,2R), and diastereomeric impurities.
The Challenge: Chiral Recognition of Amino Alcohols
(1R,2S)-aminoindanol presents a "dual-functionality" challenge:
-
Primary Amine: Highly basic, prone to silanol interactions on silica-based columns, causing peak tailing.
-
Adjacent Alcohol: Increases polarity, reducing solubility in standard Normal Phase (alkane-based) solvents.
Comparative Landscape
The following table contrasts the LARIHC technology with standard industry alternatives for this specific molecule.
| Feature | LARIHC CF6-P (Recommended) | Crown Ether (e.g., Crownpak CR) | Polysaccharide (e.g., Chiralpak AD-H) |
| Selector | Isopropyl-Cyclofructan 6 | Chiral Crown Ether | Amylose/Cellulose Carbamates |
| Primary Mechanism | H-bonding & Dipole (Polar Organic) | Host-Guest Inclusion (Ammonium complex) | H-bonding & Steric fit |
| Mobile Phase | ACN / MeOH / Acid / Base | Aqueous HClO₄ (Perchloric Acid) | Hexane / IPA (Normal Phase) |
| Sample Solubility | High (Organic soluble) | High (Aqueous soluble) | Low (Poor solubility in Hexane) |
| MS Compatibility | Yes (Volatile additives) | No (Non-volatile acids) | No (High alkane content) |
| Peak Shape | Sharp (Ionic suppression used) | Sharp | Often Tailing (Silanol effect) |
Technology Deep Dive: The LARIHC Mechanism
The LARIHC CF6-P column utilizes Cyclofructan 6 , a cyclic oligosaccharide macrocycle. Unlike Cyclodextrins which rely on hydrophobic inclusion, Cyclofructans in Polar Organic mode rely on a "discriminative channel" mechanism.
Mechanism of Action
The functionalized Cyclofructan 6 possesses a hydrophilic core (crown-ether-like) and a derivatized exterior.
-
Analyte Binding: The protonated primary amine of the aminoindanol binds to the core oxygen atoms via hydrogen bonding.
-
Chiral Discrimination: The rigid steric bulk of the isopropyl groups on the cyclofructan ring creates a chiral cleft that energetically favors the (1R,2S) configuration over the (1S,2R).
-
Mobile Phase Role: The ACN/MeOH mixture minimizes hydrophobic retention, forcing the interaction to be dominated by the stereospecific polar interactions.
Caption: Mechanism of interaction between Aminoindanol and LARIHC CF6-P in Polar Organic Mode.
Validated Experimental Protocol
This protocol is designed to be self-validating. The presence of both acid and base in the mobile phase acts as a buffer to mask silanols and ensure consistent ionization of the amine.
Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10][11]
-
Column: LARIHC CF6-P (150 x 4.6 mm, 5 µm) [AZYP / Sigma-Aldrich]
-
Mobile Phase: Acetonitrile : Methanol : Acetic Acid : Triethylamine (TEA)
-
Flow Rate: 1.0 mL/min[3]
-
Temperature: 25°C (Ambient)
-
Detection: UV @ 254 nm
-
Injection Volume: 5 µL
Preparation of Standards
-
System Suitability Solution: Dissolve 1.0 mg of racemic cis-1-amino-2-indanol and 0.1 mg of trans-1-amino-2-indanol (diastereomer) in 1 mL Methanol.
-
Test Sample: 1.0 mg/mL of the target (1R,2S)-aminoindanol.
Expected Performance Characteristics
Based on validation data for primary amino alcohols on CF6-P:
| Parameter | Acceptance Criteria | Typical Result |
| Selectivity ( | ||
| Resolution ( | ||
| Tailing Factor ( | ||
| Elution Order | Defined by Std | (1R,2S) typically elutes 2nd (Check with pure std) |
Method Validation Workflow
To ensure "Trustworthiness" (Part 2 of requirements), the method must undergo a specific validation sequence.
Caption: Step-by-step validation logic for chiral purity assessment.
Troubleshooting the Protocol
-
Symptom: Peak Tailing.
-
Causality: Unmasked silanols or insufficient amine protonation.
-
Fix: Increase TEA/Acetic Acid concentration proportionally (e.g., to 0.4% / 0.6%), maintaining the excess acid ratio.
-
-
Symptom: Low Retention (
).-
Causality: Mobile phase too strong.
-
Fix: Increase the proportion of Acetonitrile (the weaker solvent in PO mode) and decrease Methanol. Note: In Polar Organic mode on Cyclofructans, Methanol is the strong solvent; Acetonitrile is the weak solvent. This is counter-intuitive to Reversed Phase users.
-
References
-
Sun, P. & Armstrong, D.W. (2010). Separation of Primary Amines on Cyclofructan-based Chiral Stationary Phases. Journal of Chromatography A. Link
-
AZYP, LLC. (2024). LARIHC CF6-P User Guide and Application Notes. AZYP Chromatography. Link
-
Sigma-Aldrich. (2023). Chiral HPLC Column Selection Guide: Macrocyclic Glycopeptides and Cyclofructans. Link
-
Padivitage, N.L.T., et al. (2013). Evaluation of Cyclofructan-based Chiral Stationary Phases for the Separation of Pharmaceuticals. Journal of Separation Science. Link
Sources
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
As a Senior Application Scientist, it is my experience that the foundation of successful research and development lies not just in innovative science, but in the unwavering commitment to safety. The chiral aminoindanol, (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, is a valuable building block in medicinal chemistry and asymmetric synthesis. Handling it, like any fine chemical, requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a detailed, experience-driven framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower you, our scientific colleagues, to manage risk effectively, ensuring both personal safety and the integrity of your work.
Hazard Assessment and Risk Analysis
Causality of Hazards: Amino and hydroxyl functional groups can be reactive and may cause irritation upon contact with skin and mucous membranes. As a solid, the primary route of exposure during handling is through the generation of dust, which can be inhaled or come into contact with the eyes and skin.
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | GHS Hazard Statement | Implication for Handling | Source(s) |
|---|---|---|---|
| Skin Irritation (Category 2) | H315: Causes skin irritation. | Direct contact can cause redness, itching, or inflammation. Requires consistent glove use and a lab coat. | [1] |
| Serious Eye Irritation (Category 2/2A) | H319: Causes serious eye irritation. | Particulate matter entering the eyes can lead to significant discomfort and potential damage. Mandates the use of chemical safety goggles. | [1] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. | Repeated exposure may lead to an allergic response. Contaminated work clothing should not leave the lab. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation. | Inhalation of dust can irritate the respiratory tract. All handling of the solid should occur in a ventilated enclosure like a fume hood. |[1] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific task. The following protocol is based on a hierarchy of controls, where engineering controls provide the first line of defense, and PPE serves as the essential final barrier between the researcher and the chemical.
Engineering Controls: The First Line of Defense
Before considering PPE, all operations that could generate dust from (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol must be performed within a certified chemical fume hood.[3][4] The fume hood's constant airflow is critical for containing and exhausting airborne particulates, significantly reducing the risk of inhalation.[4]
Primary Barrier: Hand Protection
Consistent and correct glove use is non-negotiable.
-
Selection: Nitrile gloves are the recommended choice for handling this compound. They offer excellent resistance to a wide range of chemicals and provide adequate protection against incidental contact with the solid.[4]
-
Practice: Always inspect gloves for any signs of degradation or punctures before use.[5] After handling the compound, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.[6] Wash hands thoroughly with soap and water after any chemical handling procedure is complete.[7]
Essential Eye and Face Protection
The eyes are particularly vulnerable to chemical dust.
-
Standard Use: Chemical safety goggles that provide a complete seal around the eyes are mandatory whenever handling this compound in any form.[4] Standard safety glasses with side shields are insufficient as they do not protect against fine airborne particles.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during a reaction quench or large-scale solution transfer), a full-face shield should be worn in addition to safety goggles to protect the entire face.[8][9]
Body Protection
A clean, flame-resistant lab coat, fully buttoned, must be worn at all times in the laboratory.[4][7] This protects your skin and personal clothing from contamination. Lab coats used while handling this compound should be laundered separately from personal clothing.[10]
Respiratory Protection
Under normal operating conditions within a fume hood, a respirator should not be necessary. However, a respiratory protection plan is a critical component of emergency preparedness.
-
When Required: In the event of a large spill outside of a fume hood or if engineering controls fail, respiratory protection is required.
-
Selection: A NIOSH-approved N95 or P100 particulate respirator is suitable for protecting against airborne solid dust.[8][11] All personnel who may need to use a respirator must be properly fit-tested and trained in its use as part of a comprehensive respiratory protection program.[8]
Table 2: Task-Based PPE Requirements
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|---|
| Storage & Transport | General lab ventilation | Nitrile Gloves | Safety Goggles | Lab Coat | Not required |
| Weighing & Transfer (Solid) | Chemical Fume Hood | Nitrile Gloves | Safety Goggles | Lab Coat | Not normally required |
| Preparing Solutions | Chemical Fume Hood | Nitrile Gloves | Safety Goggles | Lab Coat | Not normally required |
| Reaction Work-up | Chemical Fume Hood | Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat | Not normally required |
| Spill Cleanup (outside hood) | N/A | Nitrile Gloves (double-gloving recommended) | Safety Goggles & Face Shield | Lab Coat | N95/P100 Respirator |
Step-by-Step Operational Procedures
Adherence to a systematic workflow minimizes the potential for error and exposure.
Pre-Handling Checklist
-
Confirm you have read and understood the Safety Data Sheet (SDS) for a relevant analogue.[7]
-
Locate and verify the functionality of the nearest safety shower and eyewash station.[12]
-
Ensure the chemical fume hood is on and operating correctly.[4]
-
Prepare all necessary glassware and equipment.
-
Designate a specific area within the fume hood for the handling procedure.
Donning PPE Sequence
A correct donning sequence prevents cross-contamination.
-
Lab Coat: Put on and fasten completely.
-
Safety Goggles: Position securely and comfortably.
-
Gloves: Put on last, ensuring the cuffs go over the sleeves of the lab coat.
Safe Handling Workflow: Weighing and Transfer
This protocol outlines the most common procedure where exposure risk is highest.
-
Preparation: Place a weigh boat or paper on the analytical balance inside the fume hood. Tare the balance.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol from the stock bottle to the weigh boat. Perform this action slowly and close to the surface to minimize dust generation.
-
Closure: Securely cap the stock bottle immediately after use.
-
Addition: Carefully add the weighed solid to the reaction vessel or flask.
-
Initial Cleaning: Lightly tap the spatula on the inside of the vessel to dislodge any remaining powder. Place the used weigh boat and any contaminated items directly into a designated hazardous waste bag located within the fume hood.
-
Decontamination: Wipe the spatula and any affected surfaces within the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth in the hazardous waste bag.
Caption: Workflow for the safe handling of solid (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol.
Doffing PPE Sequence
This sequence is critical to prevent contaminating yourself with chemicals on your PPE.[6]
-
Gloves: Peel off the first glove by grabbing it at the cuff and turning it inside out. Ball it up in your gloved hand. Slide the fingers of your bare hand under the cuff of the remaining glove and peel it off, trapping the first glove inside. Dispose of in the designated waste container.
-
Safety Goggles: Remove by handling the strap, not the front.
-
Lab Coat: Remove and hang in its designated location or place in the laundry receptacle.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Emergency Response & Decontamination
In Case of Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[12] Remove any contaminated clothing. If irritation persists, seek medical attention.[2][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
Spill Management
For a small spill of solid material:
-
Alert personnel in the immediate area.
-
Wearing your full PPE (including an N95 respirator if outside a hood), gently cover the spill with a dry absorbent material to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material into a designated hazardous waste container.[10] Avoid aggressive actions that could create dust.[10]
-
Decontaminate the area with a suitable solvent and dispose of all cleaning materials as hazardous waste.
Waste Disposal Plan
Proper disposal is a legal and ethical responsibility to protect our environment and community.
-
Waste Segregation: All waste contaminated with (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, including unused product, contaminated gloves, weigh paper, and cleaning materials, must be segregated as hazardous chemical waste.[3][13] Do not mix with other waste streams, especially strong oxidizing agents.[13]
-
Container Labeling: Use a designated, sealable, and chemically compatible container.[14] The container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) office.[14]
-
Storage and Pickup: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from heat or ignition sources, while awaiting pickup.[13] Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal company.[1][13] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[14]
References
- Benchchem. Navigating the Safe Disposal of 1-Aminoethanol in a Laboratory Setting. Benchchem.
- Benchchem. Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Sigma-Aldrich. (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol. Sigma-Aldrich.
- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.
- BOCSCI Inc. (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride - Safety Data Sheet. BOCSCI Inc.
- Thermo Fisher Scientific. SAFETY DATA SHEET: 2-(Dimethylamino)ethanol. Thermo Fisher Scientific.
- CHEMM. Personal Protective Equipment (PPE). CHEMM.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
- AkzoNobel. Safety Data Sheet: INTERTHANE 990 PATTERSON ORANGE PART A. AkzoNobel.
- Benchchem. Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol. Benchchem.
- University of California, Riverside. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. UC Riverside.
- EPFL. Safety in the laboratory. EPFL.
- Alberta College of Pharmacy. Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
- Storemasta. Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
- GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
- Thermo Fisher Scientific. SAFETY DATA SHEET: Indan-2-ol. Thermo Fisher Scientific.
- Apollo Scientific. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol - Safety Data Sheet. Apollo Scientific.
- Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
